CI-966 hydrochloride
描述
属性
IUPAC Name |
1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWSOWKRTZJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149193 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110283-66-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-966 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CI-966 Hydrochloride on GAT-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a critical component in the regulation of GABAergic neurotransmission.[1][2] By blocking the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, CI-966 effectively increases the concentration and prolongs the action of this primary inhibitory neurotransmitter in the central nervous system. This guide provides a comprehensive overview of the mechanism of action of CI-966 on GAT-1, including its inhibitory potency, selectivity, and the underlying molecular interactions. Detailed experimental protocols for assessing GAT-1 inhibition are also provided, along with visual representations of the key pathways and workflows.
Quantitative Analysis of CI-966 Inhibition
The inhibitory activity of CI-966 has been quantified using various in vitro assays, primarily focused on its interaction with cloned human and rat GAT-1. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its potency.
| Compound | Transporter | Species | IC50 (µM) | Reference |
| CI-966 | GAT-1 | Human | 0.26 | [1][2] |
| CI-966 | GAT-1 | Rat | 1.2 | [2] |
Selectivity Profile:
CI-966 exhibits a high degree of selectivity for GAT-1 over other GABA transporter subtypes. While the full quantitative data from the primary study by Borden et al. (1994) is not publicly available, the abstract and subsequent citations report a selectivity of over 200-fold for GAT-1 compared to GAT-2 and GAT-3.[2][3] The inhibitory activity against the betaine/GABA transporter (BGT-1) has not been extensively reported in the available literature.
| Compound | Transporter | Selectivity vs. GAT-1 | Reference |
| CI-966 | GAT-2 | >200-fold | [2] |
| CI-966 | GAT-3 | >200-fold | [2] |
| CI-966 | BGT-1 | Not Reported |
Mechanism of Action on GAT-1
The GABA transporter 1 (GAT-1) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Its function is to clear GABA from the synaptic cleft and extracellular space back into presynaptic neurons and surrounding glial cells. This process is crucial for terminating GABAergic signaling and maintaining low extracellular GABA levels. The transport of GABA by GAT-1 is an active process that depends on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. The stoichiometry of this transport is 2 Na+ : 1 Cl- : 1 GABA.
CI-966 acts as a competitive inhibitor of GABA transport at the GAT-1 transporter. By binding to the transporter, CI-966 prevents the binding and subsequent translocation of GABA. While the precise binding site of CI-966 on GAT-1 has not been explicitly determined through co-crystallization studies, it is thought to bind to the central substrate-binding pocket, overlapping with the GABA binding site. This is inferred from its structural similarity to other GAT-1 inhibitors like tiagabine (B1662831) and the known structure of the GAT-1 binding pocket.[4] The binding of CI-966 likely stabilizes the transporter in a conformation that is unable to bind and/or translocate GABA, effectively blocking the reuptake process.
GAT-1 Transport Cycle and Inhibition by CI-966
The GAT-1 transport cycle is a dynamic process involving several conformational changes of the transporter protein. This cycle, based on the alternating access model, allows the transporter to bind GABA and co-substrates from the extracellular side and release them into the cytoplasm.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CI-966 on GAT-1.
[³H]GABA Uptake Assay
This assay is a standard method to measure the inhibitory potency of compounds on GAT-1 function in a cellular context.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Cells are transiently or stably transfected with a plasmid encoding the human or rat GAT-1 transporter using a suitable transfection reagent (e.g., Lipofectamine).
2. Assay Procedure:
-
Plating: Seed the transfected cells into 24- or 48-well plates and allow them to adhere and express the transporter (typically 24-48 hours post-transfection).
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, pH 7.4).
-
Pre-incubation: Add KRH buffer containing various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.
-
Initiation of Uptake: Start the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and unlabeled GABA to achieve the desired final GABA concentration (typically close to the Km value for GABA transport).
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature or 37°C. The incubation time should be within the linear range of GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., tiagabine) or by using non-transfected cells.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each CI-966 concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrogenic currents associated with GAT-1 transport, providing insights into the transporter's kinetics and the effect of inhibitors.
1. Cell Preparation:
-
Use cells expressing GAT-1 (as described above) plated on glass coverslips.
-
Alternatively, primary neuronal cultures or acute brain slices can be used for studying GAT-1 in a more native environment.
2. Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution (in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA, pH 7.2).
3. Recording Procedure:
-
Obtain a gigaseal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to the cell using a rapid application system to evoke a GAT-1 mediated inward current.
-
After establishing a stable baseline GABA-evoked current, apply this compound at various concentrations to the extracellular solution and measure the resulting inhibition of the GABA-induced current.
4. Data Analysis:
-
The amplitude of the GABA-evoked current is measured before and after the application of CI-966.
-
The percentage of inhibition is calculated for each concentration of CI-966.
-
A concentration-response curve is generated, and the IC50 value is determined as described for the uptake assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a GAT-1 inhibitor like CI-966.
Conclusion
This compound is a potent and highly selective inhibitor of the GABA transporter GAT-1. Its mechanism of action involves the competitive blockade of GABA reuptake, leading to an increase in synaptic GABA levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on GABAergic neurotransmission and the development of novel therapeutics targeting GAT-1. Further studies, including direct binding assays and co-crystallization of CI-966 with GAT-1, would provide a more detailed understanding of its molecular interactions and aid in the rational design of next-generation GAT-1 inhibitors.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of CI-966 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the regulation of GABAergic neurotransmission. Developed by Parke-Davis, it was investigated for its potential as an anticonvulsant and anxiolytic agent. This technical guide provides a comprehensive overview of the chemical structure and a detailed, albeit putative, synthesis of this compound, based on established chemical principles and analogous syntheses. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid. The presence of two trifluoromethyl groups on the phenyl rings significantly influences its lipophilicity and binding affinity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride |
| CAS Number | 110283-66-4 |
| Chemical Formula | C₂₃H₂₂ClF₆NO₃ |
| Molecular Weight | 509.87 g/mol |
Physicochemical Properties
| Property | Value |
| Appearance | White solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability. |
Putative Synthesis of this compound
Synthesis of Key Intermediates
Intermediate A: Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate
This intermediate can be synthesized from commercially available starting materials. A potential route involves the Dieckmann condensation of a suitably substituted amino diester.
Intermediate B: 2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethanol
This intermediate can be prepared by the reduction of bis(4-(trifluoromethyl)phenyl)methanone to the corresponding alcohol, followed by etherification with ethylene (B1197577) glycol.
Intermediate C: 2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethyl bromide
Intermediate B can be converted to the corresponding bromide, a key electrophile for the subsequent alkylation step, using a standard brominating agent like phosphorus tribromide.
Final Assembly and Hydrolysis
The final steps of the synthesis would involve the N-alkylation of Intermediate A with Intermediate C, followed by the hydrolysis of the ethyl ester to the carboxylic acid and subsequent formation of the hydrochloride salt.
Step 1: N-Alkylation
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Intermediate A) is reacted with 2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethyl bromide (Intermediate C) in the presence of a non-nucleophilic base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture
CI-966 hydrochloride CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1).
Physicochemical Properties
This compound is a central nervous system depressant that acts as a GABA reuptake inhibitor.[1] Its hydrochloride salt has the CAS Number 110283-66-4 .[2] The following tables summarize the key physicochemical properties of CI-966 and its hydrochloride salt.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [2] |
| CAS Number | 110283-66-4 | [2] |
| Molecular Formula | C23H22ClF6NO3 | [2] |
| Molecular Weight | 509.87 g/mol | |
| Purity | ≥98% | |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| pKa | Not explicitly stated in search results |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Ethanol | Soluble to 10 mM | |
| DMSO | Soluble to 100 mM |
Mechanism of Action: Selective GAT-1 Inhibition
CI-966 is a highly potent and selective blocker of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM for the human transporter.[1] GAT-1 is a crucial membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting GAT-1, CI-966 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This leads to a potentiation of the inhibitory effects of GABA in the central nervous system.[3][4]
The enhanced GABAergic signaling resulting from GAT-1 inhibition is the basis for the anticonvulsant, anxiolytic, and neuroprotective properties investigated for CI-966.[1][5]
Signaling Pathway of GAT-1 Inhibition by this compound
Caption: Inhibition of GAT-1 by this compound in the synaptic cleft.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.
Determination of Melting Point (General Protocol)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/minute) to determine a rough melting range.[7]
-
Allow the apparatus to cool.
-
For an accurate determination, use a fresh sample and begin heating at a rate of 1-2 °C/minute, starting from a temperature approximately 10-15 °C below the estimated melting point.[8]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2). The melting point is reported as the range T1-T2.[9]
Determination of pKa by Potentiometric Titration (General Protocol)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound sample
-
Calibrated pH meter and electrode
-
Burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10][11]
In Vitro GABA Uptake Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potency (IC50) of this compound on GAT-1.
Materials:
-
Cell line expressing GAT-1 (e.g., HEK293-GAT1)
-
This compound
-
Radiolabeled GABA (e.g., [3H]GABA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation counter and scintillation fluid
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Plate the GAT-1 expressing cells in multi-well plates and grow to a suitable confluency.
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the different concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C). c. Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA and unlabeled GABA. d. Allow the uptake to proceed for a short, defined time (e.g., 1-10 minutes). e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled GABA.
-
Quantification: a. Lyse the cells to release the intracellular contents. b. Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the GABA transporter GAT-1. Its ability to increase synaptic GABA levels has made it a valuable tool in neuroscience research for studying the role of the GABAergic system in various physiological and pathological processes. While its clinical development was discontinued (B1498344) due to adverse effects at higher doses, it remains a critical reference compound for the development of new GAT-1 inhibitors with improved therapeutic profiles.[1] The information and protocols provided in this guide are intended to support researchers in the effective and safe use of this compound in their laboratory investigations.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
The Rise and Fall of CI-966 Hydrochloride: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), emerged in the late 20th century as a promising therapeutic agent for a range of neurological disorders.[1] Developed with the potential to treat epilepsy, anxiety, and neuronal damage, its journey from a novel chemical entity to a discontinued (B1498344) clinical candidate provides a valuable case study in drug development. This technical guide delves into the discovery, preclinical development, and clinical history of this compound, presenting a comprehensive overview of its pharmacological profile, experimental evaluation, and the ultimate reasons for its withdrawal.
Introduction: The GABAergic Hypothesis and the Dawn of GAT-1 Inhibitors
The central role of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian central nervous system has long been a focal point for the development of therapies for neurological and psychiatric disorders.[2] The synaptic action of GABA is primarily terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process mediated by specific GABA transporters (GATs).[2] The recognition that inhibiting this reuptake mechanism could prolong the inhibitory effect of GABA led to the exploration of GAT inhibitors as a novel therapeutic strategy.
This compound, chemically known as 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, was synthesized as a lipophilic compound capable of crossing the blood-brain barrier to selectively target GAT-1.[2][3] Its development was part of a broader effort to create centrally active GABAergic agents with improved therapeutic windows compared to existing drugs.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | |
| Molecular Weight | 509.87 g/mol | |
| CAS Number | 110283-66-4 | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO | |
| Purity | ≥98% (as per commercial suppliers for research) | |
| Storage | Desiccate at room temperature |
Mechanism of Action: Selective Inhibition of GAT-1
This compound exerts its pharmacological effects by acting as a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] This selectivity is a key feature, as there are at least four known GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).[2]
Table 2: In Vitro Potency of this compound
| Target | IC₅₀ (µM) | Species | Reference |
| GAT-1 | 0.26 | Human (cloned) | |
| GAT-1 | 1.2 | Rat (cloned) | |
| GAT-2 | >200-fold selectivity vs. GAT-1 | Not specified | |
| GAT-3 | >200-fold selectivity vs. GAT-1 | Not specified |
By blocking GAT-1, this compound increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing and prolonging the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). This leads to a generalized increase in inhibitory neurotransmission throughout the brain.
Caption: Mechanism of action of this compound.
Preclinical Development
This compound underwent extensive preclinical evaluation to characterize its efficacy and safety profile for its intended indications.
Anticonvulsant Activity
The anticonvulsant properties of CI-966 were assessed in various rodent models of epilepsy. While specific protocols for CI-966 are not detailed in readily available literature, the standard methodologies of the time, such as the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scMet) seizure test, were likely employed.
Experimental Protocol: Generic Anticonvulsant Screening (MES and scMet)
-
Animals: Male mice or rats.
-
Drug Administration: this compound administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
MES Test:
-
An electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
-
scMet Test:
-
A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures.
-
The primary endpoint is the prevention of clonic seizures for a defined observation period (e.g., 30 minutes).
-
-
Data Analysis: The dose of CI-966 that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.
Caption: General workflow for preclinical anticonvulsant screening.
Neuroprotective Effects
The potential of CI-966 to protect neurons from ischemic damage was investigated in a gerbil model of stroke.[4]
Experimental Protocol: Neuroprotection in a Gerbil Stroke Model [4]
-
Animals: Unanesthetized gerbils.
-
Ischemia Induction: Bilateral occlusion of the carotid arteries for 5 minutes.
-
Drug Administration: CI-966 (10 mg/kg, i.p.) was administered.
-
Assessment of Damage:
-
Behavioral: Measurement of motor activity elevation compared to pre-ischemic levels.
-
Histological: Assessment of neuronal degeneration in the CA1 area of the hippocampus.
-
-
Results: CI-966 treatment reduced the extent of stroke injury as assessed by both locomotor activity and histological analysis of hippocampal CA1 pyramidal cells.[4]
Anxiolytic Activity
CI-966 was also evaluated for its potential anxiolytic (anti-anxiety) effects. While specific studies on CI-966 are not detailed, standard animal models for screening anxiolytic-like activity include the elevated plus-maze and the light-dark box test.[5][6]
Experimental Protocol: General Anxiolytic Screening Models
-
Elevated Plus-Maze: This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open, more "anxiety-provoking," arms.[5]
-
Light-Dark Box: This test utilizes a two-compartment box with a brightly lit area and a dark area. Anxiolytic drugs are expected to increase the time spent in the lit compartment.[5]
Pharmacokinetics
Pharmacokinetic studies in laboratory animals revealed that CI-966 is orally bioavailable.
Table 3: Pharmacokinetic Parameters of CI-966 in Animals
| Parameter | Dog (1.39 mg/kg) | Rat (5 mg/kg) | Reference |
| Route of Administration | Oral | Oral | |
| tₘₐₓ (hr) | 0.7 | 4.0 | |
| Elimination t₁/₂ (hr) | 1.2 (i.v.) | 4.5 (i.v.) | |
| Absolute Oral Bioavailability | 100% | 100% |
Clinical Development and Discontinuation
The promising preclinical data for CI-966 led to its advancement into human clinical trials for the treatment of epilepsy.
Phase I Clinical Trial
A phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of CI-966 in human subjects.[1]
Trial Design (reconstructed from available information):
-
Population: Likely healthy volunteers or patients with epilepsy.
-
Dosage: Single oral doses of 1 to 10 mg, 25 mg, and 50 mg were evaluated.[1]
-
Primary Objective: To assess the safety and tolerability of single ascending doses of CI-966.
-
Secondary Objectives: To characterize the pharmacokinetic profile of CI-966 in humans.
Table 4: Summary of Phase I Clinical Trial Findings [1]
| Dose Range | Tolerability | Adverse Events |
| 1 - 10 mg | Well-tolerated | Minimal to no adverse effects reported. |
| 25 mg | Poorly tolerated | Memory deficits. |
| 50 mg | Not tolerated | Severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse effects resembling schizophrenia and mania. |
The severe and unexpected psychotomimetic effects observed at the higher doses were deemed unacceptable and led to the immediate discontinuation of the clinical development of CI-966.[1] The onset of these effects was reported to be around 45 minutes, with peak effects at 6 to 8 hours and a duration of up to 24 hours.[1]
Discussion and Conclusion
The development of this compound represents a significant chapter in the exploration of GAT-1 inhibitors for neurological disorders. Its high potency and selectivity for GAT-1, coupled with promising anticonvulsant and neuroprotective effects in preclinical models, underscored the therapeutic potential of this mechanism of action.
However, the severe adverse effects observed in the phase I clinical trial highlight the complexities of modulating the GABAergic system. The profound and prolonged psychotomimetic effects at higher doses suggest that a global enhancement of GABAergic tone through GAT-1 inhibition can lead to a significant disruption of normal brain function, potentially by altering the delicate balance between excitation and inhibition in critical neural circuits.
The experience with CI-966 provided valuable lessons for the development of subsequent GAT-1 inhibitors, such as tiagabine, which did reach the market for the treatment of epilepsy, albeit with its own set of potential adverse effects. The story of CI-966 serves as a crucial reminder of the challenges in translating promising preclinical findings to safe and effective clinical therapies, particularly in the realm of neuroscience. It emphasizes the importance of careful dose-escalation studies and the need to fully understand the downstream consequences of potent and widespread modulation of neurotransmitter systems.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
CI-966 Hydrochloride: A Technical Guide to a Selective GABA Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action led to its investigation as a potential anticonvulsant, anxiolytic, and neuroprotective agent. However, its development was halted due to the observation of severe adverse neurological and psychiatric effects at higher doses in clinical trials. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Four distinct GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). GAT-1 is the most abundant and is predominantly localized in neurons.
This compound, chemically known as 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, emerged as a highly potent and selective inhibitor of GAT-1. Its ability to cross the blood-brain barrier and enhance GABAergic signaling made it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the function of the GAT-1 transporter. This inhibition leads to a reduction in the clearance of GABA from the synaptic cleft, resulting in an accumulation of extracellular GABA. The elevated GABA levels lead to increased activation of both synaptic and extrasynaptic GABA receptors, potentiating inhibitory neurotransmission and leading to a general dampening of neuronal activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 (GAT-1) | Human | 0.26 µM | |
| Rat | 1.2 µM | ||
| Selectivity | GAT-1 vs. GAT-2/GAT-3 | >200-fold |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Dose | Value | Reference |
| tmax (oral) | Dog | 1.39 mg/kg | 0.7 hours | |
| Rat | 5 mg/kg | 4.0 hours | ||
| t1/2 (IV) | Dog | 1.39 mg/kg | 1.2 hours | |
| Rat | 5 mg/kg | 4.5 hours | ||
| Oral Bioavailability | Dog & Rat | N/A | 100% |
Table 2: Pharmacokinetic Parameters of this compound
Experimental Protocols
[3H]GABA Uptake Assay in HEK293 Cells Expressing GAT-1
This protocol describes a method to determine the inhibitory activity of this compound on GAT-1 transporters expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human GAT-1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Procedure:
Neuroprotective Effects of CI-966 Hydrochloride in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 effectively increases extracellular GABA levels. This mechanism has been investigated for its potential therapeutic applications, including anticonvulsant, anxiolytic, and notably, neuroprotective effects. This technical guide provides an in-depth overview of the preclinical findings regarding the neuroprotective properties of this compound, with a focus on its application in models of cerebral ischemia.
Core Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its ability to enhance GABAergic neurotransmission.[2][3] During an ischemic event, excessive glutamate (B1630785) release leads to excitotoxicity, a major contributor to neuronal cell death. By increasing the concentration of GABA in the synaptic cleft, CI-966 potentiates inhibitory signaling, thereby counteracting the excitotoxic cascade. This enhancement of GABA action has been demonstrated to be significant in the CA1 region of the hippocampus, an area particularly vulnerable to ischemic damage.
Preclinical Efficacy in Ischemic Models
The most prominent preclinical evidence for the neuroprotective effects of CI-966 comes from a study utilizing a gerbil model of transient global cerebral ischemia. This model is widely used to screen for potential neuroprotective agents due to the gerbil's incomplete circle of Willis, which leads to consistent ischemic injury to the hippocampus following bilateral carotid artery occlusion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Neuroprotective Efficacy of this compound in a Gerbil Model of Transient Cerebral Ischemia
| Parameter | Ischemia Control Group | This compound (10 mg/kg, i.p.) |
| Locomotor Activity | Markedly increased post-ischemia | Significantly reduced compared to control |
| Hippocampal CA1 Neuronal Survival | Extensive neuronal degeneration | Significant protection of CA1 pyramidal neurons |
Data derived from Phillis JW (1995).[2]
Note: While the study by Phillis (1995) demonstrated a significant neuroprotective effect, specific quantitative data such as the percentage of neuronal survival or precise locomotor activity counts were not available in the accessed literature.
Experimental Protocols
Gerbil Model of Transient Global Cerebral Ischemia
This in vivo model is a cornerstone for evaluating the neuroprotective potential of compounds against global cerebral ischemia.
Objective: To induce a transient global cerebral ischemia to assess the neuroprotective effects of this compound.
Materials:
-
Male Mongolian Gerbils
-
Anesthetic agent (e.g., halothane, isoflurane)
-
Surgical instruments for vascular occlusion
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Apparatus for monitoring locomotor activity
-
Histological staining reagents (e.g., Cresyl Violet)
Procedure:
-
Animal Preparation: Gerbils are anesthetized, and a ventral midline incision is made in the neck to expose the common carotid arteries.
-
Ischemia Induction: Both common carotid arteries are occluded for a period of 5 minutes using micro-aneurysm clips to induce global cerebral ischemia.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a designated time point relative to the ischemic insult (e.g., pre- or post-ischemia).
-
Reperfusion: After the 5-minute occlusion period, the clips are removed to allow for reperfusion.
-
Behavioral Assessment: Locomotor activity is monitored at specified time points post-ischemia (e.g., 24, 48, 72 hours) to assess functional neurological outcome. Increased locomotor activity is a characteristic behavioral deficit in this model.
-
Histological Analysis: At the end of the experimental period (e.g., 7 days post-ischemia), animals are euthanized, and their brains are collected for histological processing. Coronal sections of the hippocampus are stained (e.g., with Cresyl Violet) to visualize and quantify the extent of neuronal damage, particularly in the CA1 pyramidal cell layer.
-
Data Analysis: The number of surviving neurons in the CA1 region is counted and compared between the CI-966-treated and vehicle-treated groups. Locomotor activity data is also statistically analyzed.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
The enhanced GABAergic transmission initiated by CI-966 is believed to trigger downstream signaling cascades that contribute to neuronal survival.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like this compound in a preclinical setting.
Caption: Experimental workflow for in vivo preclinical evaluation of this compound.
Conclusion and Future Directions
Preclinical evidence, primarily from the gerbil model of transient cerebral ischemia, indicates that this compound possesses neuroprotective properties. Its mechanism of action, centered on the inhibition of GAT-1 and the subsequent enhancement of GABAergic neurotransmission, presents a logical approach to mitigating excitotoxic neuronal damage. However, a significant limitation in the currently available literature is the lack of detailed quantitative data from dose-response studies and a comprehensive safety profile in these specific preclinical models.
Future research should aim to:
-
Conduct dose-response studies to determine the optimal therapeutic window for this compound in various models of cerebral ischemia.
-
Elucidate the detailed downstream signaling pathways through which enhanced GABAergic activity confers neuroprotection.
-
Investigate the long-term neuroprotective effects and functional recovery following treatment with this compound.
-
Evaluate the potential of this compound in combination with other neuroprotective agents that target different mechanisms of ischemic cell death.
A more thorough understanding of these aspects will be crucial for any potential future clinical development of GAT-1 inhibitors for the treatment of ischemic stroke and other neurodegenerative disorders.
References
The Role of CI-966 Hydrochloride in Elucidating GABAergic System Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), and its application in the study of the GABAergic nervous system. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in various research contexts.
Introduction to this compound and the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition. Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.
This compound is a research compound that acts as a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission. This property makes CI-966 a valuable tool for investigating the functional roles of the GABAergic system in both normal and pathological states.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the function of the GAT-1 transporter. This inhibition of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and surrounding extracellular space. The elevated GABA levels result in a potentiation of GABAergic signaling through both ionotropic GABAA receptors and metabotropic GABAB receptors on postsynaptic neurons. This enhanced inhibitory tone has demonstrated anticonvulsant and neuroprotective effects in various preclinical models.
dot
Caption: Mechanism of CI-966 HCl action in the GABAergic synapse.
Quantitative Data
The following tables summarize the key quantitative pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Transporter | Value | Reference |
| IC50 | Human | GAT-1 | 0.26 µM | [1] |
| IC50 | Rat | GAT-1 | 1.2 µM | [2] |
| Selectivity | - | GAT-2 & GAT-3 | >200-fold vs GAT-1 | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| tmax | Rat | 5 mg/kg, oral | 4.0 hr | [3] |
| tmax | Dog | 1.39 mg/kg, oral | 0.7 hr | [3] |
| t1/2 (elimination) | Rat | 5 mg/kg, IV | 4.5 hr | [3] |
| t1/2 (elimination) | Dog | 1.39 mg/kg, IV | 1.2 hr | [3] |
| Oral Bioavailability | Rat | - | 100% | [3] |
| Oral Bioavailability | Dog | - | 100% | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on published research and offer a foundation for designing and conducting studies to investigate the GABAergic system.
In Vitro GABA Uptake Inhibition Assay
This protocol is adapted from studies characterizing selective GAT-1 inhibitors.
Objective: To determine the inhibitory potency (IC50) of this compound on GAT-1 mediated GABA uptake in a cell-based or synaptosomal preparation.
Materials:
-
HEK293 cells stably expressing human or rat GAT-1, or freshly prepared rodent brain synaptosomes.
-
[3H]-GABA (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Culture GAT-1 expressing cells to confluence and harvest, or prepare synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using standard subcellular fractionation techniques.
-
Assay Setup: Aliquot cell or synaptosome suspension into a 96-well plate.
-
Compound Incubation: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control to the wells. Pre-incubate for 15-30 minutes at room temperature.
-
Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [3H]-GABA (e.g., 10-50 nM) to each well.
-
Uptake Reaction: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for GABA uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold assay buffer to remove unincorporated [3H]-GABA.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
dot
Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.
In Vivo Electrophysiology in Rodent Hippocampus
This protocol is based on the study by Ebert et al. (1990) which investigated the in vivo effects of CI-966 on GABAergic function in the rat hippocampus.[4]
Objective: To assess the effect of systemically administered this compound on GABA-mediated inhibition of neuronal activity in the CA1 region of the hippocampus in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats (250-350 g).
-
Urethane (B1682113) anesthetic.
-
This compound (5 mg/kg).
-
Stereotaxic apparatus.
-
Recording and stimulating electrodes.
-
Microiontophoresis system and multi-barreled micropipettes.
-
GABA solution for iontophoresis.
-
Amplifier and data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane (1.2-1.5 g/kg, i.p.) and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the dorsal hippocampus.
-
Electrode Placement: Lower a recording electrode into the CA1 pyramidal cell layer and a stimulating electrode into the contralateral CA3 region (Schaffer collaterals).
-
Baseline Recordings: Record baseline population spikes in CA1 evoked by stimulation of the Schaffer collaterals.
-
Microiontophoresis: Use a multi-barreled micropipette positioned near the recording electrode to apply GABA via microiontophoresis and assess its inhibitory effect on the population spike amplitude.
-
Drug Administration: Administer this compound (5 mg/kg, i.p.).[4]
-
Post-Drug Recordings: 20-30 minutes after CI-966 administration, repeat the microiontophoresis of GABA and record the evoked population spikes.[4]
-
Data Analysis: Compare the inhibitory effect of GABA on the population spike amplitude before and after the administration of CI-966. An enhancement of GABA-induced inhibition is indicative of GAT-1 blockade.
dot
Caption: Experimental workflow for in vivo electrophysiology with CI-966 HCl.
Neuroprotection Study in a Gerbil Model of Cerebral Ischemia
This protocol is based on the study by Phillis (1995), which demonstrated the neuroprotective effects of CI-966.[5]
Objective: To evaluate the neuroprotective efficacy of this compound in a gerbil model of transient global cerebral ischemia.
Materials:
-
Male Mongolian gerbils (50-70 g).
-
This compound (10 mg/kg).
-
Surgical instruments for carotid artery occlusion.
-
Apparatus for monitoring locomotor activity.
-
Histological equipment and reagents (e.g., cresyl violet stain).
Procedure:
-
Pre-ischemic Assessment: Measure baseline locomotor activity for each gerbil.
-
Induction of Ischemia: Induce 5 minutes of bilateral common carotid artery occlusion in unanesthetized gerbils.[5]
-
Drug Administration: Administer this compound (10 mg/kg, i.p.) or vehicle control immediately after reperfusion.[5]
-
Post-ischemic Behavioral Assessment: Monitor and quantify locomotor activity at regular intervals (e.g., 1, 2, and 4 days) post-ischemia.
-
Histological Analysis: At the end of the behavioral assessment period (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections.
-
Quantification of Neuronal Damage: Stain brain sections with cresyl violet and quantify the extent of neuronal damage, particularly in the CA1 region of the hippocampus, by counting the number of viable pyramidal neurons.
-
Data Analysis: Compare the locomotor activity and the extent of neuronal damage between the CI-966-treated and vehicle-treated groups.
dot
Caption: Experimental workflow for the neuroprotection study of CI-966 HCl.
Safety and Considerations
It is important to note that while this compound is a valuable research tool, its development for clinical use was discontinued (B1498344) due to the observation of severe neurological and psychiatric adverse effects at higher doses in phase I human clinical trials. These effects included memory deficits, myoclonus, tremors, and psychotic-like symptoms. Therefore, appropriate safety precautions and ethical considerations are paramount when using this compound in animal research.
Conclusion
This compound remains a critical pharmacological tool for researchers investigating the intricacies of the GABAergic system. Its high potency and selectivity for GAT-1 allow for precise modulation of GABAergic neurotransmission, enabling the study of its role in various physiological and pathophysiological processes. The experimental protocols provided in this guide offer a starting point for utilizing CI-966 to further our understanding of GABAergic function and its therapeutic potential.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CI-966 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). The information presented herein is intended to support research, discovery, and development efforts in the fields of neuroscience and pharmacology.
Introduction
This compound is a central nervous system (CNS) depressant that acts as a highly potent and selective blocker of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] By inhibiting GAT-1, CI-966 effectively increases the concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, in the synaptic cleft. This potentiation of GABAergic neurotransmission underlies its investigated therapeutic applications as an anticonvulsant, anxiolytic, and neuroprotective agent.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 1-(2-{[bis(4-trifluoromethyl)phenyl]methoxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl |
| Molecular Weight | 509.87 g/mol |
| CAS Number | 110283-66-4 |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol |
| Purity | ≥98% |
In Vitro Pharmacology
The primary mechanism of action of CI-966 is the selective inhibition of the GAT-1 transporter. This has been extensively characterized through various in vitro assays.
Potency and Selectivity
CI-966 demonstrates high potency for the human GAT-1 transporter and significant selectivity over other GABA transporter subtypes.
| Transporter | Species | Assay Type | Value | Reference |
| GAT-1 | Human | [³H]GABA Uptake | IC₅₀ = 0.26 µM | Borden et al., 1994 |
| GAT-1 | Rat | [³H]GABA Uptake | IC₅₀ = 1.2 µM | - |
| GAT-2 | - | [³H]GABA Uptake | >200-fold selective vs GAT-1 | Borden et al., 1994 |
| GAT-3 | - | [³H]GABA Uptake | >200-fold selective vs GAT-1 | Borden et al., 1994 |
| BGT-1 | - | [³H]GABA Uptake | >200-fold selective vs GAT-1 | Borden et al., 1994 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
Objective: To determine the IC₅₀ value of this compound for GAT-1, GAT-2, GAT-3, and BGT-1.
Materials:
-
HEK-293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4)
-
Scintillation fluid
-
Poly-D-lysine coated 96-well plates
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the GABA transporter of interest in appropriate media until they reach ~80-90% confluency.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of approximately 40,000-60,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Add a solution of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve a desired final GABA concentration, e.g., 1 µM) to initiate the uptake reaction.
-
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition of [³H]GABA uptake for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor or transporter by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki value of this compound for GAT-1.
Materials:
-
Cell membranes prepared from HEK-293 cells expressing human GAT-1
-
A suitable radioligand for GAT-1 (e.g., [³H]tiagabine or a [³H]-labeled GAT-1 inhibitor)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing GAT-1 and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).
-
Add a serial dilution of this compound.
-
Add the radioligand at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of a known GAT-1 inhibitor (e.g., unlabeled tiagabine) to a set of wells.
-
For determining total binding, add only the radioligand and buffer.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal competition curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of this compound.
Caption: Mechanism of action of CI-966 at a GABAergic synapse.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel GAT-1 inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CI-966 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting in vivo studies in rats with CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). The protocols outlined below are intended to serve as a guide for investigating the anticonvulsant and anxiolytic properties of this compound.
Compound Information
| Compound Name | This compound |
| Mechanism of Action | Selective inhibitor of GABA transporter 1 (GAT-1), leading to increased synaptic GABA levels. |
| Potential Therapeutic Areas | Anticonvulsant, Anxiolytic, Neuroprotective. |
| Reported In Vivo Dosages (Rodents) | 5 mg/kg (oral, rats), 10 mg/kg (intraperitoneal, gerbils). |
| Route of Administration | Oral (gavage), Intraperitoneal (i.p.) injection. |
Signaling Pathway of this compound
This compound exerts its effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the central nervous system. By blocking the GAT-1 transporter, CI-966 prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an accumulation of GABA in the synapse, enhancing the activation of postsynaptic GABA-A and GABA-B receptors. The increased GABAergic tone results in neuronal hyperpolarization and a reduction in neuronal excitability.
Caption: Mechanism of action of this compound in the GABAergic synapse.
Experimental Workflow for In Vivo Studies
A general workflow for assessing the efficacy of this compound in rat models of neurological disorders is depicted below. This workflow includes acclimatization, baseline measurements, drug administration, behavioral testing, and subsequent biochemical or histological analysis.
Caption: General experimental workflow for in vivo studies with CI-966 HCl in rats.
Detailed Experimental Protocols
The following are detailed protocols for investigating the anticonvulsant and anxiolytic effects of this compound in rats.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to induce generalized tonic-clonic seizures and is a standard for screening potential anticonvulsant drugs.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Pentylenetetrazole (PTZ)
-
Sterile saline solution (0.9% NaCl)
-
Administration supplies (syringes, gavage needles, i.p. needles)
-
Observation chambers
-
Video recording equipment
-
Timer
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least 7 days before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 5 mL/kg injection volume). Prepare a fresh solution of PTZ in sterile saline (e.g., 60 mg/mL for a 60 mg/kg dose).
-
Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after the initial injection, administer PTZ (e.g., 60 mg/kg) via i.p. injection to induce seizures.
-
-
Observation:
-
Immediately after PTZ injection, place the rat in an individual observation chamber.
-
Record the animal's behavior for 30 minutes.
-
Measure the following parameters:
-
Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized tonic-clonic seizure: The time from PTZ injection to the onset of a full seizure with loss of posture.
-
Seizure duration: The total time the animal exhibits tonic-clonic seizure activity.
-
Seizure severity score: (e.g., using the Racine scale).
-
-
-
Data Analysis: Compare the measured parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary:
| Treatment Group | Dosage | Latency to Myoclonic Jerk (s) | Latency to Tonic-Clonic Seizure (s) | Seizure Duration (s) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CI-966 HCl | 5 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CI-966 HCl | 10 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Anxiolytic Activity: Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Administration supplies (syringes, i.p. needles)
-
Elevated plus-maze apparatus
-
Video tracking software
Procedure:
-
Animal Preparation: Acclimatize rats as described in the previous protocol. Handle the animals for a few minutes each day for 3 days prior to testing to reduce handling stress.
-
Drug Preparation: Prepare this compound solution as described above.
-
Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the EPM test.
-
EPM Test:
-
Place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data between the this compound-treated group and the vehicle-treated control group.
-
Quantitative Data Summary:
| Treatment Group | Dosage | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CI-966 HCl | 2.5 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CI-966 HCl | 5 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for CI-966 Hydrochloride in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which was developed as a potential anticonvulsant medication.[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 enhances GABAergic neurotransmission. This mechanism of action has shown efficacy in various preclinical animal models of epilepsy. However, the clinical development of CI-966 was discontinued (B1498344) due to the observation of severe adverse psychiatric effects at higher doses in human trials.[1] Despite its discontinuation for clinical use, CI-966 remains a valuable research tool for studying the role of GAT-1 in seizure disorders and for the preclinical evaluation of novel antiepileptic drugs targeting the GABAergic system.
These application notes provide a comprehensive overview of the administration of this compound in key animal models of epilepsy, including quantitative data on its anticonvulsant activity and detailed experimental protocols.
Mechanism of Action: GAT-1 Inhibition
CI-966 acts as a selective inhibitor of the GABA transporter GAT-1. This transporter is primarily responsible for clearing synaptically released GABA from the extracellular space back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, CI-966 increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This leads to increased chloride influx and potassium efflux, respectively, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Quantitative Data Summary
The anticonvulsant efficacy of this compound has been quantified in several standard rodent models of epilepsy. The following tables summarize the median effective dose (ED50) and the in vitro inhibitory concentration (IC50) data.
Table 1: Anticonvulsant Activity of this compound in Rodent Seizure Models
| Animal Model | Species | Route of Administration | Anticonvulsant Endpoint | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | Abolition of tonic hindlimb extension | 0.8 |
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | Abolition of tonic hindlimb extension | 1.2 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral (p.o.) | Prevention of clonic seizures | 0.3 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Rat | Oral (p.o.) | Prevention of clonic seizures | 0.6 |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Reduction in afterdischarge duration and seizure severity | Not reported |
Table 2: In Vitro Inhibitory Activity of CI-966 on Cloned GABA Transporters
| GABA Transporter Subtype | IC50 (µM) |
| GAT-1 | 0.27 |
| GAT-2 | >100 |
| GAT-3 | >100 |
| BGT-1 | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard preclinical procedures and specific details reported in the literature for CI-966.
Protocol 1: Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., distilled water or 0.5% methylcellulose)
-
Electroshock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to testing. On the day of the experiment, weigh each animal to determine the correct dose volume.
-
Drug Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the drug or vehicle orally (p.o.) via gavage.
-
Pretreatment Time: Allow for a pretreatment period, typically 30 to 60 minutes, for the drug to be absorbed and reach effective concentrations in the brain.
-
Seizure Induction: Apply a drop of topical anesthetic to each cornea. Place the saline-moistened corneal electrodes on the animal's corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA at 60 Hz for 0.2 seconds for rats).
-
Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the animal is protected by the compound.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures.
Materials:
-
Male CF-1 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., distilled water or 0.5% methylcellulose)
-
Pentylenetetrazol (PTZ)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize animals as described in Protocol 1.
-
Drug Administration: Administer this compound or vehicle orally.
-
Pretreatment Time: Allow for a 30 to 60-minute pretreatment period.
-
Convulsant Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg for mice; 70 mg/kg for rats) subcutaneously (s.c.) in a loose fold of skin on the back of the neck.
-
Observation: Immediately place the animal in an individual observation cage and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body) for a period of 30 minutes.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
Protocol 3: Amygdala Kindling Model in Rats
This model is considered a representation of focal epilepsy with secondary generalization and is used to study the process of epileptogenesis and the effects of drugs on focal seizures.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
Procedure:
-
Electrode Implantation: Anesthetize the rats and stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow for a recovery period of at least one week.
-
Kindling Acquisition:
-
Determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge (epileptiform electrical activity).
-
Administer a daily electrical stimulus at or slightly above the ADT for a brief duration (e.g., 1-2 seconds).
-
Observe and score the behavioral seizure severity using the Racine scale (from stage 1, facial clonus, to stage 5, rearing and falling with generalized tonic-clonic convulsions).
-
Continue daily stimulations until the animals consistently exhibit stage 5 seizures, at which point they are considered "fully kindled."
-
-
Drug Testing:
-
Once a stable kindled seizure is established, administer this compound or vehicle, typically via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time, deliver the electrical stimulation.
-
Record the afterdischarge duration from the EEG and score the behavioral seizure severity.
-
A reduction in afterdischarge duration and/or seizure severity score compared to vehicle-treated controls indicates anticonvulsant activity.
-
Conclusion
This compound has demonstrated potent anticonvulsant activity in a range of preclinical animal models of epilepsy, consistent with its mechanism as a selective GAT-1 inhibitor. The data and protocols presented here provide a valuable resource for researchers investigating the GABAergic system in epilepsy and for the preclinical assessment of novel anticonvulsant therapies. While its clinical development was halted, CI-966 remains an important pharmacological tool for advancing our understanding of seizure mechanisms.
References
Application Notes and Protocols for In Vivo Microdialysis of CI-966 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which was developed as a potential anticonvulsant and anxiolytic.[1][2] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][3] In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of this compound on extracellular GABA levels in the rat brain.
Mechanism of Action of this compound
CI-966 acts as a selective inhibitor of GAT-1, a protein responsible for transporting GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1][3] This inhibition of GABA reuptake leads to an accumulation of GABA in the extracellular space, resulting in enhanced activation of postsynaptic GABA receptors and a general increase in inhibitory tone in the brain. The anticonvulsant properties of CI-966 are attributed to this enhancement of GABAergic inhibition.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
In Vivo Microdialysis Experimental Protocol
This protocol outlines the procedure for measuring extracellular GABA levels in the rat prefrontal cortex following systemic administration of this compound.
Materials and Reagents
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.
-
Urethane or other suitable anesthetic for surgery
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometric detection
-
Derivatization agent for GABA (e.g., o-phthaldialdehyde/mercaptoethanol)
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis.
Detailed Methodologies
1. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region. For the prefrontal cortex, typical coordinates relative to bregma are: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm.
-
Implant a guide cannula just above the target region and secure it with dental cement and skull screws.
-
Allow the animal to recover for at least 7 days.
2. Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for at least 2 hours before collecting baseline samples.
3. Sample Collection and Drug Administration
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular GABA.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).[6]
-
Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.
-
Store collected samples at -80°C until analysis.
4. GABA Analysis by HPLC
-
Derivatize the GABA in the dialysate samples with a fluorescent reagent such as o-phthaldialdehyde (OPA) and mercaptoethanol.
-
Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantify GABA concentrations by comparing the peak areas to those of known standards.
-
Alternatively, LC-MS/MS can be used for highly sensitive and specific quantification of GABA.[7]
Data Presentation
The following tables present illustrative data on the expected effects of a GAT-1 inhibitor on extracellular GABA levels, based on studies with similar compounds.
Table 1: Effect of GAT-1 Inhibition on Extracellular GABA Concentration
| Time Point | Treatment Group | Extracellular GABA (nM) | % Change from Baseline |
| Baseline | Vehicle | 25.4 ± 3.1 | 100% |
| Baseline | GAT-1 Inhibitor | 26.1 ± 2.8 | 100% |
| 0-20 min post-injection | Vehicle | 24.9 ± 3.5 | 98% |
| GAT-1 Inhibitor | 39.2 ± 4.2 | 150% | |
| 20-40 min post-injection | Vehicle | 25.8 ± 3.3 | 102% |
| GAT-1 Inhibitor | 57.4 ± 5.1 | 220% | |
| 40-60 min post-injection | Vehicle | 26.0 ± 2.9 | 102% |
| GAT-1 Inhibitor | 70.5 ± 6.3 | 270% | |
| 60-80 min post-injection | Vehicle | 25.1 ± 3.0 | 99% |
| GAT-1 Inhibitor | 65.3 ± 5.8 | 250% |
Note: Data are presented as mean ± SEM and are hypothetical, based on typical results from GAT-1 inhibitor studies.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Reference |
| IC50 (GAT-1) | 0.26 µM | Human | [1] |
| Onset of Action | 45 minutes | Human | [2] |
| Peak Effect | 6-8 hours | Human | [2] |
| Duration of Action | 24 hours | Human | [2] |
| Oral Bioavailability | 100% | Rat, Dog | [4] |
| Elimination Half-life | 4.5 hours | Rat (i.v.) | [4] |
Troubleshooting and Considerations
-
Probe Placement: Accurate stereotaxic placement of the microdialysis probe is critical. Histological verification of the probe track should be performed at the end of each experiment.
-
Probe Recovery: The recovery rate of the microdialysis probe can vary. It is advisable to determine the in vitro recovery of each probe before implantation.
-
GABA Analysis: The analysis of GABA can be challenging due to its low basal concentration and potential for co-elution with other amino acids.[8][9] Proper derivatization and chromatographic separation are essential for accurate quantification.
-
Animal Welfare: Ensure all surgical and experimental procedures are performed in accordance with institutional animal care and use guidelines.
Conclusion
In vivo microdialysis is a powerful technique for elucidating the neurochemical effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the impact of GAT-1 inhibition on extracellular GABA levels in the brain. This information is crucial for understanding the mechanism of action of CI-966 and for the development of novel therapeutics targeting the GABAergic system.
References
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CI-966 - Wikipedia [en.wikipedia.org]
- 3. In Vivo Measurement of GABA Transmission in Healthy Subjects and Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amuzainc.com [amuzainc.com]
- 8. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Application Notes and Protocols for CI-966 Hydrochloride in GABAergic Neurotransmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA Transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA plays a crucial role in regulating neuronal excitability. By blocking GAT-1, CI-966 elevates extracellular GABA levels, thereby enhancing GABAergic inhibition. This property makes this compound an invaluable pharmacological tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes, including epilepsy, anxiety, and neuroprotection. These notes provide detailed protocols for utilizing CI-966 in key experimental paradigms.
Mechanism of Action
The synaptic action of GABA is terminated by its rapid removal from the synaptic cleft by GABA transporters (GATs) located on presynaptic nerve terminals and surrounding glial cells. CI-966 selectively targets and inhibits GAT-1, preventing the reuptake of GABA. This leads to a prolonged presence of GABA in the synapse, resulting in increased activation of postsynaptic GABA-A and GABA-B receptors. The enhanced receptor activation potentiates the inhibitory postsynaptic potential (IPSP), reducing the likelihood of the postsynaptic neuron firing an action potential.
Data Presentation: Properties of this compound
This table summarizes key quantitative data for CI-966, facilitating its application in experimental design.
| Parameter | Species | Value | Reference |
| IC₅₀ (GAT-1) | Human (cloned) | 0.26 µM | |
| Rat (cloned) | 1.2 µM | ||
| Selectivity | GAT-1 vs. GAT-2/GAT-3 | >200-fold | |
| Oral Bioavailability | Rat | 100% | |
| Dog | 100% | ||
| Elimination Half-life (t½) | Rat (IV) | 4.5 hours | |
| Dog (IV) | 1.2 hours | ||
| Solubility | DMSO | up to 100 mM | |
| Ethanol | up to 10 mM | ||
| Molecular Weight | - | 509.87 g/mol (HCl salt) |
Experimental Protocols
The following are detailed protocols for fundamental experiments to characterize the effects of this compound on GABAergic neurotransmission.
Protocol 1: In Vitro [³H]-GABA Uptake Assay
This assay quantifies the inhibitory potency (IC₅₀) of CI-966 on GAT-1 transporters in synaptosomes or cell lines expressing GAT-1.
1. Materials:
-
Biological Material: Crude synaptosomal preparation from rat cerebral cortex or HEK293 cells stably expressing rat or human GAT-1.
-
Reagents: this compound, [³H]-GABA, Krebs-Ringer-HEPES buffer, scintillation fluid.
-
Equipment: Homogenizer, refrigerated centrifuge, water bath, rapid filtration apparatus, scintillation counter.
2. Procedure:
-
Preparation: Prepare synaptosomes by homogenizing brain tissue in a suitable buffer and performing differential centrifugation. If using cell lines, culture cells to confluency and harvest.
-
Pre-incubation: Aliquot the synaptosome or cell suspension into tubes. Add varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle (DMSO/ethanol). Pre-incubate for 15 minutes at 37°C.
-
Initiation: Start the uptake reaction by adding a fixed concentration of [³H]-GABA (e.g., 50 nM).
-
Termination: After 10 minutes of incubation at 37°C, terminate the reaction by rapidly filtering the suspension through glass fiber filters. Immediately wash the filters three times with ice-cold buffer to remove unincorporated [³H]-GABA.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each CI-966 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
Protocol 2: Brain Slice Electrophysiology (Whole-Cell Patch-Clamp)
This protocol measures the effect of CI-966 on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in neurons within acute brain slices.
1. Materials:
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble continuously with 95% O₂/5% CO₂.
-
Intracellular Solution (for IPSCs, in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
-
Reagents: this compound stock solution (e.g., 10 mM in DMSO).
-
Equipment: Vibratome, recording chamber, microscope with DIC optics, patch-clamp amplifier, data acquisition system, perfusion system.
2. Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated aCSF. Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Recovery: Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour.
-
Recording: Transfer a single slice to the recording chamber and perfuse continuously with carbogenated aCSF (2-3 ml/min).
-
Patching: Visualize a neuron and establish a whole-cell patch-clamp configuration. Clamp the neuron at -70 mV.
-
Baseline Recording: Record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes.
-
Drug Application: Bath-apply this compound at the desired final concentration (e.g., 1-10 µM) by adding it to the perfusing aCSF.
-
Post-Drug Recording: Record IPSCs for 10-20 minutes in the presence of CI-966.
-
Washout: Perfuse the slice with drug-free aCSF to observe the reversal of the effect.
-
Data Analysis: Analyze the frequency, amplitude, and decay kinetics of IPSCs before, during, and after drug application. An increase in the IPSC decay time and/or the appearance of a tonic inhibitory current are indicative of GAT-1 inhibition.
Protocol 3: In Vivo Microdialysis
This protocol measures changes in extracellular GABA concentrations in a specific brain region of a freely moving animal following systemic administration of CI-966.
1. Materials:
-
Animal Model: Rat or mouse.
-
Equipment: Stereotaxic frame, microdialysis probe (with appropriate MWCO), syringe pump, fraction collector, HPLC system with electrochemical or fluorescence detection.
-
Reagents: this compound for injection (dissolved in saline/vehicle), artificial cerebrospinal fluid (aCSF) for perfusion.
2. Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour to determine the basal extracellular GABA concentration.
-
Drug Administration: Administer this compound systemically (e.g., 5 mg/kg, i.p.).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours to measure changes in extracellular GABA levels.
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.
-
Data Analysis: Express the post-injection GABA concentrations as a percentage of the stable baseline average. Plot the time course of GABA level changes to determine the peak effect and duration of action.
Application Notes and Protocols for CI-966 Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action has led to its investigation as a potential anticonvulsant, anxiolytic, and neuroprotective agent.[1] However, its clinical development was discontinued (B1498344) due to the observation of severe neurological and psychiatric adverse effects at higher doses in a phase I human clinical trial.[1] Despite this, this compound remains a valuable tool in preclinical neuroscience research for elucidating the role of GAT-1 and the GABAergic system in various physiological and pathological processes.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, pharmacokinetic properties, and key experimental protocols.
Data Presentation
In Vitro and In Vivo Potency
| Parameter | Species | Value | Reference |
| IC₅₀ (GAT-1 Inhibition) | Human (cloned) | 0.26 µM | [1] |
| Rat (cloned) | 1.2 µM | ||
| Selectivity | Over GAT-2 and GAT-3 | >200-fold |
Pharmacokinetic Parameters
| Parameter | Species | Dose | Route | tₘₐₓ (hr) | t₁/₂ (hr) | Bioavailability (%) | Reference |
| CI-966 | Rat | 5 mg/kg | Oral | 4.0 | 4.5 | 100 | [2] |
| Dog | 1.39 mg/kg | Oral | 0.7 | 1.2 | 100 | [2] |
Preclinical Efficacy
| Application | Animal Model | Dose | Outcome | Reference |
| Anticonvulsant | Sound-induced seizures (mice) | ED₅₀: 52.6 mg/kg (i.p.) | Antagonized seizures | [3] |
| NMDLA-induced seizures (mice) | ED₅₀: 900 mg/kg (i.v.) | Antagonized seizures | [3] | |
| Neuroprotection | Cerebral ischemia (gerbil) | 10 mg/kg (i.p.) | Reduced neuronal degeneration | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by selectively inhibiting the GAT-1 transporter located on presynaptic neurons and surrounding glial cells. This inhibition leads to a decrease in the reuptake of GABA from the synaptic cleft, resulting in an accumulation of extracellular GABA. The elevated GABA levels lead to increased activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B), enhancing inhibitory neurotransmission and reducing neuronal excitability.
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular GABA Levels
This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region of an anesthetized rat following systemic administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., urethane)
-
HPLC system with fluorescence detection for GABA analysis
Procedure:
-
Animal Preparation: Anesthetize a Sprague-Dawley rat with urethane (B1682113) and place it in a stereotaxic apparatus.
-
Probe Implantation: Implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum).
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60 minutes to establish a stable baseline of extracellular GABA.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.).
-
Sample Collection: Continue to collect dialysate samples in fractions (e.g., every 20 minutes) for at least 2-3 hours post-injection.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection.
-
Data Analysis: Express the post-injection GABA levels as a percentage of the baseline levels.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines the procedure for recording GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices to assess the effect of this compound.
Materials:
-
This compound
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Pharmacological agents (e.g., glutamate (B1630785) receptor antagonists like CNQX and AP5)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing glutamate receptor antagonists.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline spontaneous or evoked IPSCs.
-
Drug Application: Bath-apply this compound at a known concentration (e.g., 1-10 µM) to the slice.
-
Post-Drug Recording: Record IPSCs in the presence of this compound to observe any changes in their frequency, amplitude, or decay kinetics.
-
Data Analysis: Compare the properties of IPSCs before and after the application of this compound.
Synaptosome GABA Uptake Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on GABA uptake into isolated nerve terminals (synaptosomes).
Materials:
-
This compound
-
Rat brain tissue (e.g., cortex)
-
Sucrose (B13894) buffer
-
Krebs-Ringer buffer
-
[³H]-GABA (radiolabeled GABA)
-
Scintillation counter and vials
-
Glass-fiber filters
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by differential centrifugation in sucrose buffer.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle control in Krebs-Ringer buffer.
-
Uptake Initiation: Initiate GABA uptake by adding a known concentration of [³H]-GABA to the synaptosome suspension.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass-fiber filters and washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters, which represents the amount of [³H]-GABA taken up by the synaptosomes, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake at each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GAT-1 transporter and the GABAergic system in neuroscience research. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers interested in utilizing this compound to explore the intricate mechanisms of GABAergic neurotransmission in health and disease. However, it is crucial to be mindful of the adverse effects observed at higher doses in clinical trials when designing and interpreting preclinical studies.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
CI-966 hydrochloride: Application Notes and Protocols for Studying GAT-1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] The synaptic action of GABA is primarily terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[4][5]
The most abundant of these transporters is the GABA transporter 1 (GAT-1), encoded by the SLC6A1 gene.[4][6][7] GAT-1 is predominantly expressed in neurons and is responsible for the majority of GABA uptake in the brain, making it a key regulator of GABAergic neurotransmission.[2][7][8] Dysregulation of GAT-1 function is implicated in various neurological and psychiatric disorders, including epilepsy and anxiety.[6]
CI-966 hydrochloride is a potent and selective inhibitor of GAT-1.[9][10] By blocking GAT-1, CI-966 prevents the reuptake of GABA, leading to an increase in the extracellular concentration of GABA and enhanced activation of GABA receptors. Its high selectivity for GAT-1 over other GABA transporters (GAT-2, GAT-3) and its ability to cross the blood-brain barrier make it an invaluable pharmacological tool for studying the physiological and pathological roles of GAT-1.[1][10] These notes provide detailed data and protocols for utilizing this compound in GAT-1 research.
Properties of this compound
Mechanism of Action
CI-966 acts as a selective, non-competitive inhibitor of the GAT-1 transporter.[9] By binding to GAT-1, it blocks the translocation of GABA from the extracellular space back into presynaptic neurons and glia.[4][10] This inhibition leads to a prolonged presence of GABA in the synaptic cleft, thereby enhancing both phasic and tonic GABAergic inhibition.
Pharmacological & Physicochemical Data
The key pharmacological and physicochemical properties of this compound are summarized in the tables below. This data is essential for experimental design, including determining appropriate concentrations for in vitro assays and dosages for in vivo studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ (GAT-1) | Human | 0.26 µM | [9][10] |
| Rat | 1.2 µM | [10] | |
| Selectivity | GAT-1 vs. GAT-2 & GAT-3 | >200-fold | [10] |
| Activity | Anticonvulsant, Neuroprotective | Demonstrated in animal models |[10][11] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | |
| Molecular Weight | 509.87 g/mol | |
| CAS Number | 110283-66-4 | [9] |
| Solubility | Soluble to 100 mM in DMSO, 10 mM in ethanol (B145695) | |
| Purity | ≥98% (commercially available) |
| Storage | Desiccate at room temperature | |
Table 3: Pharmacokinetic Parameters of CI-966
| Species | Dose & Route | Tₘₐₓ (hr) | Elimination t₁/₂ (hr) | Bioavailability | Reference |
|---|---|---|---|---|---|
| Rat | 5 mg/kg (Oral) | 4.0 | 4.5 | 100% | [10][11] |
| Dog | 1.39 mg/kg (Oral) | 0.7 | 1.2 | 100% |[10][11] |
Application Notes
In Vitro Applications
CI-966 is an ideal tool for in vitro studies aimed at isolating and characterizing the function of the GAT-1 transporter.
-
GABA Uptake Assays: It can be used as a reference inhibitor in [³H]GABA uptake assays using primary neuronal cultures, brain slices, or cell lines heterologously expressing different GAT subtypes to confirm the contribution of GAT-1 to total GABA uptake.
-
High-Throughput Screening: CI-966 can serve as a positive control in screening campaigns designed to identify novel GAT-1 inhibitors.
-
Electrophysiology: In brain slice preparations, CI-966 can be used to potentiate GABAergic inhibitory postsynaptic currents (IPSCs) and to study the role of GAT-1 in shaping synaptic transmission.
In Vivo Applications
The ability of CI-966 to cross the blood-brain barrier allows for systemic administration to study the effects of GAT-1 inhibition on complex brain function and behavior.[1]
-
Microdialysis: It can be administered systemically to increase extracellular GABA levels in specific brain regions, which can be measured via in vivo microdialysis.[12]
-
Behavioral Studies: CI-966 has been used in various animal models to investigate the role of GAT-1 in epilepsy, anxiety, and neuroprotection.[9][11]
-
Electrophysiology: Systemic administration in anesthetized animals allows for the study of enhanced GABA action in specific neuronal circuits, such as the hippocampus.[13]
Considerations for Use
-
Species Differences: Note the difference in IC₅₀ values between human and rat GAT-1 when translating findings.[10]
-
Adverse Effects: While a powerful research tool, the clinical development of CI-966 was halted due to severe neurological and psychiatric adverse effects, including memory deficits and psychosis, observed at higher doses in humans.[9] These findings suggest that profound GAT-1 inhibition can disrupt CNS function, a critical consideration when designing and interpreting animal studies. The onset of effects is approximately 45 minutes, with peak effects at 6-8 hours and a duration of up to 24 hours, depending on the dose.[9]
Mandatory Visualizations
Caption: Mechanism of GAT-1 and its inhibition by CI-966.
Caption: Experimental workflow for an in vitro GABA uptake assay.
Caption: Logic flow for investigating GAT-1 function in vivo.
Experimental Protocols
Protocol 1: In Vitro GABA Uptake Inhibition Assay
Principle: This protocol measures the ability of this compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing GAT-1 or into presynaptic nerve terminals (synaptosomes). The reduction in accumulated radioactivity in the presence of the inhibitor is used to determine its potency (IC₅₀).
Materials:
-
This compound
-
[2,3-³H(N)]GABA (Specific activity ~35 Ci/mmol)
-
GAT-1 expressing cell line (e.g., CHO, HEK-293) or prepared rat cortical synaptosomes
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
96-well cell culture plates
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Rapid filtration apparatus
Procedure:
-
Cell Plating: Seed GAT-1 expressing cells in a 96-well plate at a density of ~50,000 cells/well and culture for 24 hours.[3] For synaptosomes, prepare fresh from rat cortex.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution curve in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Pre-incubation: Wash cells with Assay Buffer. Add the different concentrations of CI-966 (or vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate GABA uptake by adding [³H]GABA to each well (final concentration ~30 nM) and incubate for 3-5 minutes at room temperature.[3]
-
Uptake Termination: Terminate the assay by rapidly aspirating the medium and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer or 0.1 M NaOH.
-
Quantification: Transfer the lysate from each well into a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled GAT inhibitor like tiagabine, or by using a sodium-free buffer) from the total uptake.
-
Normalize the data as a percentage of the vehicle control (100% uptake).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement
Principle: This protocol uses in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region of an awake, freely moving rat following systemic administration of this compound. This directly assesses the in vivo target engagement and pharmacodynamic effect of GAT-1 inhibition.[12]
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., globus pallidus, hippocampus). Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular GABA.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle.[10][13]
-
Post-injection Sampling: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using a validated HPLC method.
Data Analysis:
-
Calculate the average GABA concentration from the three baseline samples.
-
Express the GABA concentration in each post-injection sample as a percentage of the average baseline concentration.
-
Plot the mean percent change in GABA concentration over time for both the CI-966 and vehicle-treated groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the drug effect.
Protocol 3: Behavioral Assessment - Elevated Plus Maze (EPM)
Principle: The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds, by enhancing GABAergic inhibition, are expected to increase the time spent and entries into the open, more aversive arms of the maze. This protocol can be used to evaluate the anxiolytic potential of GAT-1 inhibition by CI-966.[14]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
-
This compound
-
Vehicle solution (e.g., saline with 1% DMSO)
-
Male C57BL/6 mice or Sprague-Dawley rats
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (dose range to be determined by dose-response study, e.g., 1-10 mg/kg, i.p.) or vehicle 30-45 minutes before testing to allow for brain penetration and onset of action.[9]
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Maze Cleaning: After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries [(Entries into open / (Entries into open + Entries into closed)) * 100].
-
Compare the data between the CI-966 and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or one-way ANOVA if multiple doses are used).
Expected Results: An anxiolytic effect of CI-966 would be indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group, without significant changes in total distance traveled.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 6. Frontiers | A Reappraisal of GAT-1 Localization in Neocortex [frontiersin.org]
- 7. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CI-966 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of CI-966 Hydrochloride Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), with IC50 values of 0.26 µM and 1.2 µM for human and rat GAT-1, respectively[1][2][3]. This selectivity is over 200-fold higher compared to GAT-2 and GAT-3 transporters[1][2]. By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, CI-966 enhances GABAergic transmission[4][5]. This mechanism of action confers anticonvulsive and neuroprotective properties to the compound, making it a valuable tool in neuroscience research and drug development for neurological disorders such as epilepsy[1][6][7].
Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 509.87 g/mol | [1] |
| Formula | C₂₃H₂₁F₆NO₃·HCl | [1] |
| Solubility in DMSO | Up to 100 mM | [1][8] |
| Solubility in Ethanol | Up to 10 mM | [1][8] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 110283-66-4 | [1][8] |
Note: The provided molecular weight is a guideline. For the most accurate calculations, always refer to the batch-specific molecular weight printed on the product vial or Certificate of Analysis[1].
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 100 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Mass Calculation: Determine the desired volume of the stock solution. For example, to prepare 1 mL of a 100 mM stock solution, you would need to weigh out 50.99 mg of this compound (using the molecular weight of 509.87 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile vial on a calibrated analytical balance.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, though it is generally not required for dissolution in DMSO at this concentration.
-
Storage:
-
Short-term storage (up to 2 weeks): Store the stock solution at 2-8°C[9].
-
Long-term storage: For extended periods, aliquot the stock solution into smaller, single-use volumes and store at -20°C[9]. Avoid repeated freeze-thaw cycles.
-
The solid compound should be desiccated and stored at room temperature[1][8].
-
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water[9].
-
Avoid inhalation of the powder[9].
-
Wear appropriate personal protective equipment (PPE) at all times.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information[9].
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for preparing CI-966 HCl stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CI-966 - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. biocrick.com [biocrick.com]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of CI-966 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1] By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic transmission. This mechanism of action has positioned CI-966 as a compound of interest for investigating its potential anticonvulsant, anxiolytic, and neuroprotective properties in preclinical research.
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in mice, along with methodologies for assessing its pharmacological effects through common behavioral tests.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in mice.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Weight | 509.87 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO, Soluble to 10 mM in ethanol (B145695) | [2] |
| Purity | ≥98% | [2] |
| Storage | Desiccate at room temperature | [2] |
| Reported Dose (Rats, i.p.) | 5 mg/kg | [3] |
Table 2: Recommended Dosing for Intraperitoneal (i.p.) Injection in Mice
| Parameter | Recommendation | Reference |
| Vehicle | Sterile Saline (0.9% NaCl) with a minimal amount of DMSO to dissolve the compound, followed by dilution with saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle effects. | General Practice |
| Injection Volume | < 10 mL/kg (e.g., for a 25-gram mouse, the maximum volume would be 0.25 mL) | [4] |
| Needle Gauge | 25-27 G | [4] |
| Injection Site | Lower right quadrant of the abdomen | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 G)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., starting with a dose comparable to the 5 mg/kg used in rats) and the number and weight of the mice to be injected.
-
Dissolve the this compound powder in a minimal volume of DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 10 µL of DMSO. Vortex briefly to ensure complete dissolution.
-
Dilute the stock solution with sterile saline to the final desired concentration. For a 5 mg/kg dose in a 25 g mouse with an injection volume of 0.25 mL, the final concentration would be 0.5 mg/mL. To achieve this from a 1 mg/mL stock, you would mix the stock solution with an equal volume of sterile saline. Ensure the final DMSO concentration is as low as possible.
-
Vortex the final solution gently to ensure homogeneity.
-
Draw the solution into sterile syringes with the appropriate gauge needle for injection. Prepare one syringe per animal to maintain sterility.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution in syringes
-
Mouse restraint device (optional)
-
70% ethanol for disinfection (optional, as it may cause unnecessary stress)
Procedure:
-
Gently restrain the mouse. This can be done by scruffing the neck and securing the tail. The mouse should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Locate the injection site. The preferred site for i.p. injection is the lower right quadrant of the abdomen, midway between the midline and the flank. This location helps to avoid puncturing the bladder or cecum.
-
Insert the needle. With the bevel facing up, insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Aspirate gently. Before injecting, pull back slightly on the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder, respectively. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution. Slowly and steadily depress the plunger to administer the full volume of the solution.
-
Withdraw the needle. Remove the needle smoothly and return the mouse to its home cage.
-
Monitor the mouse. Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain, for a period after the injection.
Protocol 3: Assessment of Anxiolytic-Like Effects using the Open Field Test
Materials:
-
Open field arena (a square or circular arena with walls, typically made of a non-porous material for easy cleaning)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test begins.
-
Administer this compound or vehicle via i.p. injection at the desired pre-treatment time (e.g., 30 minutes before the test).
-
Place the mouse gently in the center of the open field arena.
-
Record the mouse's activity for a set period, typically 5-10 minutes, using the video tracking software.
-
After the test, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to remove any olfactory cues.
-
Analyze the data. The video tracking software will provide data on several parameters. Key measures for anxiety-like behavior include:
-
Time spent in the center zone: An increase in time spent in the center is indicative of reduced anxiety.
-
Distance traveled in the center zone: Similar to time spent, an increase suggests an anxiolytic effect.
-
Total distance traveled: This is a measure of general locomotor activity. It is important to ensure that the drug does not cause sedation or hyperactivity, which could confound the anxiety measures.
-
Rearing frequency: A measure of exploratory behavior.
-
Protocol 4: Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM) Test
Materials:
-
Elevated plus maze (a plus-shaped maze with two open and two closed arms, elevated from the floor)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle via i.p. injection at the desired pre-treatment time.
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Record the mouse's activity for a 5-minute period using the video tracking software.
-
After the test, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each mouse.
-
Analyze the data. Key parameters for assessing anxiety-like behavior include:
-
Time spent in the open arms: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Number of entries into the open arms: An increase in entries into the open arms also suggests reduced anxiety.
-
Total number of arm entries: This serves as a measure of overall activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for i.p. injection of CI-966 HCl in mice.
References
Troubleshooting & Optimization
CI-966 hydrochloride solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of CI-966 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby increasing GABAergic transmission.[2] This mechanism underlies its anticonvulsive and neuroprotective properties.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] It is sparingly soluble in aqueous solutions. For initial stock solutions, DMSO is recommended due to its higher solubilizing capacity.
Q3: How should I store this compound and its solutions?
A3: Solid this compound should be stored desiccated at room temperature. For long-term storage of stock solutions (e.g., in DMSO), it is advisable to aliquot and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 51 |
| Ethanol | 10 | 5.1 |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Poorly soluble |
Data is based on a molecular weight of 509.87 g/mol for this compound.[1]
Troubleshooting Guide: Solubility Issues
Issue 1: I'm observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds like CI-966. The following troubleshooting steps are recommended:
-
Potential Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.
-
Solution: Decrease the final concentration of this compound in your working solution. It is crucial to determine the empirical solubility limit in your specific aqueous medium.
-
-
Potential Cause: The method of dilution is causing the compound to precipitate.
-
Solution: Instead of adding a small volume of your concentrated DMSO stock directly to a large volume of aqueous medium, try a serial dilution approach. First, make intermediate dilutions of your stock in DMSO. Then, add the final, less concentrated DMSO stock to your pre-warmed aqueous medium with rapid mixing or vortexing. Avoid adding the aqueous medium directly to your concentrated DMSO stock.
-
-
Potential Cause: The final concentration of DMSO in the cell culture medium is too low to maintain solubility.
-
Solution: While it's important to keep the final DMSO concentration low to avoid solvent toxicity (typically below 0.5%), a certain amount may be necessary to keep the compound in solution. You may need to optimize the final DMSO concentration for your specific cell line and experimental conditions. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: My this compound solution is cloudy or contains visible particles.
-
Potential Cause: Incomplete dissolution of the compound.
-
Solution: Ensure thorough mixing when preparing your stock solution. Vortexing or gentle warming (e.g., in a 37°C water bath) can aid dissolution in DMSO. Visually inspect the solution to confirm that no undissolved particles remain.
-
-
Potential Cause: The compound has precipitated out of solution over time.
-
Solution: Aqueous working solutions of this compound are not stable and should be prepared fresh before each experiment. If you are using a stock solution that has been stored for an extended period, it is advisable to visually inspect it for any signs of precipitation before use.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 50.99 mg of this compound in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm that it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol provides a general method for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the this compound DMSO stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 10 mM intermediate stock in DMSO.
-
Add the appropriate volume of the final DMSO stock to your pre-warmed aqueous medium while vortexing or stirring to ensure rapid mixing. For example, add 1 µL of a 10 mM stock to 1 mL of medium to get a final concentration of 10 µM.
-
Use the freshly prepared working solution immediately in your experiment.
Note: The optimal final concentration of both this compound and DMSO should be determined empirically for each specific cell line and experimental setup.
Visualizations
References
Long-term stability of CI-966 hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of CI-966 hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a desiccated environment at room temperature for short-term storage. For long-term storage, it is recommended to keep it at -20°C.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in ethanol (B145695) up to 10 mM and in Dimethyl Sulfoxide (DMSO) up to 100 mM.[2]
Q3: What is the known stability of this compound in solution?
A3: Currently, there is limited publicly available quantitative data on the long-term stability of this compound in solution. Some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[3] This suggests that the compound may be susceptible to degradation in solution.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in publicly available literature. To identify potential degradation products and pathways, it is recommended to conduct forced degradation studies.
Q5: How can I determine the stability of this compound in my specific experimental conditions?
A5: To determine the stability of this compound in your specific solution and storage conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method would then be used to monitor the concentration of this compound over time.
II. Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results when using older solutions of this compound.
-
Possible Cause: Degradation of this compound in the solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Conduct a Pilot Stability Study: If solutions need to be stored, perform a small-scale stability study. Prepare a stock solution and analyze its purity at different time points (e.g., 0, 24, 48, 72 hours) under your specific storage conditions (e.g., room temperature, 4°C, protected from light).
-
Use a Stability-Indicating Method: Employ an analytical method, such as HPLC, that can separate the intact this compound from any potential degradation products.
-
Issue 2: Precipitate formation in this compound solutions.
-
Possible Cause:
-
Exceeding the solubility limit of the compound in the chosen solvent.
-
Changes in temperature affecting solubility.
-
Degradation of the compound leading to the formation of insoluble products.
-
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility limits (10 mM in ethanol, 100 mM in DMSO).[2]
-
Gentle Warming and Sonication: If precipitation occurs upon cooling, gently warm the solution and sonicate to redissolve the compound.
-
Solvent Selection: Consider if the chosen solvent is appropriate for your experimental conditions and if any buffer components might be interacting with the compound.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV or PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or ethanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method (e.g., HPLC) to observe the degradation of this compound and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Suggested Starting HPLC Conditions:
| Parameter | Suggested Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at multiple wavelengths based on the UV spectrum of this compound |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Optimization: Analyze the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other parameters to achieve good separation between the parent peak (this compound) and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
IV. Visualizations
Caption: Signaling pathway of this compound as a GAT-1 inhibitor.
References
Technical Support Center: CI-966 Hydrochloride Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response curve analysis of CI-966 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its primary mechanism of action is to block the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. This inhibition of GABA reuptake leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined for different species. For the cloned human GAT-1, the IC50 is approximately 0.26 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (ideally ≤ 0.5%) to minimize solvent effects on the cells.[2][3]
Q4: What cell lines are suitable for a this compound dose-response assay?
Cell lines that endogenously express GAT-1 or, more commonly, cell lines that have been stably or transiently transfected to express the human or rat GAT-1 transporter are ideal. Commonly used cell lines for this purpose include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells. The choice of cell line can influence the experimental outcome, so consistency is key.
Q5: What is the recommended range of concentrations for a dose-response curve analysis of this compound?
Based on its IC50 value of 0.26 µM for human GAT-1, a suitable concentration range for a dose-response curve would typically span several orders of magnitude around this value. A recommended starting range would be from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to ensure the capture of the full inhibitory curve, including the baseline and maximal inhibition.
Data Presentation
Table 1: In Vitro Potency of this compound
| Transporter | Species | IC50 (µM) |
| GAT-1 | Human | 0.26 |
| GAT-1 | Rat | 1.2 |
Table 2: Example Dose-Response Data for a GAT-1 Inhibitor (Tiagabine) in a [³H]GABA Uptake Assay
| Concentration (µM) | % Inhibition (Mean ± SEM) |
| 0.001 | 2.5 ± 1.1 |
| 0.01 | 15.2 ± 3.5 |
| 0.1 | 48.9 ± 5.2 |
| 1 | 85.7 ± 4.1 |
| 10 | 98.1 ± 1.9 |
| 100 | 99.5 ± 0.8 |
Note: This is example data for a similar GAT-1 inhibitor and should be used for illustrative purposes only. Actual results for this compound may vary.
Experimental Protocols
Protocol: In Vitro [³H]GABA Uptake Assay for this compound Dose-Response Analysis
This protocol describes a cell-based assay to determine the IC50 value of this compound by measuring the inhibition of radiolabeled GABA uptake.
Materials:
-
HEK293 cells stably expressing human GAT-1
-
Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
This compound
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
Microplate scintillation counter
-
DMSO (for stock solution)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the GAT-1 expressing HEK293 cells into poly-D-lysine coated 96-well plates at an optimized density to achieve 80-90% confluency on the day of the experiment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in assay buffer from your DMSO stock solution. Ensure the final DMSO concentration in each well is consistent and does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (a known GAT-1 inhibitor like tiagabine).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently twice with pre-warmed assay buffer.
-
Add the prepared this compound dilutions (or controls) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final concentration of GABA should be close to its Michaelis-Menten constant (Km) for GAT-1.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-20 minutes). This time should be within the linear range of GABA uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three to four times with ice-cold assay buffer to remove unincorporated [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer or deionized water.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake from wells containing a high concentration of a known GAT-1 inhibitor.
-
Subtract the non-specific uptake from all other measurements to get the specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the GAT-1 transporter.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide (DMSO) blocks GABA-induced current in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the adverse effects of high-dose CI-966 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CI-966 hydrochloride in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 prevents the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, from the synaptic cleft.[2][3] This leads to an increase in the concentration and duration of GABA in the synapse, thereby enhancing GABAergic transmission.[3] This mechanism is responsible for its central nervous system depressant and anticonvulsant properties.[1][4]
Q2: Why was the clinical development of this compound discontinued?
The clinical development of CI-966 was halted due to the observation of severe adverse effects at higher doses during a Phase I human clinical trial.[1] While lower doses were well-tolerated, higher doses produced significant and severe neurological and psychiatric symptoms.[1]
Q3: What specific adverse effects were observed with high-dose this compound in humans?
During a Phase I clinical trial, the following dose-dependent adverse effects were reported:
-
1-10 mg: Generally well-tolerated.[1]
-
25 mg: Produced memory deficits.[1]
-
50 mg: Led to a range of severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and severe, prolonged (several-day) psychological disturbances.[1] The psychotic adverse effects were described as being similar to schizophrenia.[1]
Q4: Are there any similar compounds that have shown comparable adverse effects?
Yes, other compounds that enhance GABAergic transmission have been associated with psychiatric adverse reactions. For instance, vigabatrin, a GABA transaminase inhibitor, has been linked to acute psychotic episodes and hallucinations, although less commonly than with CI-966.[1] The potent GABA-A receptor agonist muscimol (B1676869) is also known to be a hallucinogen.[1] While the marketed GAT-1 inhibitor tiagabine (B1662831) has a lower potential for these effects, psychotic reactions have still been reported.[1]
Troubleshooting Guide for Preclinical Research
Issue: Unexpected behavioral changes or signs of neurotoxicity are observed in animal models at high doses of CI-966.
Possible Cause: The observed effects may be consistent with the known high-dose neurotoxicity of CI-966, which is an extension of its mechanism of action (excessive GABAergic inhibition).
Troubleshooting Steps:
-
Dose De-escalation: Immediately consider reducing the administered dose. The adverse effects of CI-966 are dose-dependent.[1]
-
Monitor for Specific Signs: Carefully observe animals for behaviors analogous to those seen in humans, such as:
-
Impaired performance in memory tasks (e.g., Morris water maze, Y-maze).
-
Involuntary muscle jerks (myoclonus).
-
Tremors.
-
Periods of unresponsiveness or catatonia.
-
Stereotyped or abnormal behaviors that could indicate psychological distress.
-
-
Pharmacokinetic Analysis: If not already done, perform pharmacokinetic studies to determine the plasma and brain concentrations of CI-966 at the doses being tested. Oral absorption and elimination half-life can vary between species (e.g., tmax of 0.7 hr in dogs at 1.39 mg/kg vs. 4.0 hr in rats at 5 mg/kg).[4]
-
Review Experimental Protocol: Ensure that the experimental design includes appropriate control groups and endpoints to assess neurotoxicity. Refer to the suggested experimental protocol below.
Quantitative Data Summary
Table 1: Dose-Dependent Adverse Effects of this compound in a Phase I Human Clinical Trial
| Dose | Observed Adverse Effects | Reference |
| 1-10 mg | Well-tolerated | [1] |
| 25 mg | Memory deficits | [1] |
| 50 mg | Severe memory deficits, myoclonus, tremors, unresponsiveness, severe and prolonged psychotic disturbances | [1] |
Experimental Protocols
Protocol: Assessment of Neurobehavioral Effects of High-Dose this compound in a Rodent Model
Objective: To evaluate the potential for high-dose this compound to induce neurobehavioral abnormalities in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (n=8-10 per group).
-
Dosing: Administer this compound via oral gavage at three dose levels (e.g., 5 mg/kg, 25 mg/kg, 50 mg/kg) and a vehicle control. Doses should be selected based on pilot studies and previously published pharmacokinetic data.[4]
-
Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Morris Water Maze: To assess spatial learning and memory.
-
Observational Battery: Use a standardized scoring system (e.g., Irwin screen) to systematically observe animals for signs of tremors, myoclonus, ataxia, and changes in posture or arousal.
-
-
Timeline:
-
Day 0: Acclimate animals to the testing environment.
-
Day 1-5: Administer CI-966 or vehicle.
-
Day 1, 3, 5 (post-dosing): Conduct behavioral assessments. The onset of CI-966 effects is approximately 45 minutes, with peak effects at 6-8 hours and a duration of 24 hours, though this can be dose-dependent.[1]
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the performance of the CI-966 treated groups to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing neurobehavioral effects.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CI-966 Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for CI-966 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[2][3] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[4] This enhanced inhibitory signaling is responsible for its anticonvulsant and neuroprotective effects.[5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term storage of up to one month, it can be kept at 2-8°C. Stock solutions should be prepared fresh for each experiment; however, if necessary, they can be stored at -80°C to minimize degradation from repeated freeze-thaw cycles. It is recommended to desiccate the solid compound at room temperature.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and in ethanol (B145695) up to 10 mM. For in vivo experiments, it is crucial to prepare a stock solution in an appropriate solvent and then dilute it to the final desired concentration in a vehicle that is well-tolerated by the animal model (e.g., sterile saline), ensuring the final concentration of the organic solvent is minimal to avoid toxicity.
Q4: What are the known adverse effects of this compound in animal models and humans?
While CI-966 has shown anticonvulsant properties in animal models, it is important to be aware of its potential adverse effects, which were significant enough to halt its clinical development.[1] In a phase I human trial, doses of 25 mg and 50 mg resulted in severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, and psychotic-like effects.[1] While such severe effects are less documented in preclinical animal models at therapeutic doses, researchers should carefully monitor animals for any signs of neurotoxicity or behavioral abnormalities. It is advisable to conduct dose-response studies to identify a therapeutic window that minimizes adverse effects.
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy or High Variability in Results | Inadequate Dose: The administered dose may be too low to elicit a significant biological response. | Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm. |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | Consider the route of administration. While CI-966 has good oral bioavailability in rats and dogs[5][6], for acute studies, intraperitoneal (i.p.) or intravenous (i.v.) injections may provide more consistent and rapid effects. | |
| Incorrect Vehicle or Formulation: The compound may not be fully dissolved or may be precipitating out of solution. | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before diluting it in the final vehicle. Prepare fresh solutions for each experiment. Sonication may aid in dissolution. | |
| Timing of Administration and Observation: The peak effect of the drug may not align with the timing of your behavioral or physiological measurements. | The time to maximum plasma concentration (tmax) for oral CI-966 is approximately 4.0 hours in rats and 0.7 hours in dogs.[5][6] The onset of action is reported to be around 45 minutes, with peak effects at 6-8 hours.[1] Adjust your experimental timeline accordingly. | |
| Adverse Behavioral or Physiological Effects | Dose is too high: The administered dose may be approaching toxic levels. | Reduce the dose. Carefully observe the animals for signs of distress, such as excessive sedation, motor impairment, or seizures. |
| Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing adverse effects at the concentration used. | Minimize the final concentration of the organic solvent in the injected solution. A final DMSO concentration of <5% is generally recommended for i.p. injections. | |
| Inconsistent Results Between Experiments | Variability in Drug Preparation: Inconsistent preparation of the dosing solution can lead to variable results. | Standardize the protocol for preparing the dosing solution, including the source and purity of the compound, solvent, and final vehicle. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure that animals are of a similar age, weight, and genetic background. |
Quantitative Data Summary
| Parameter | Species | Dosage | Route of Administration | tmax | t1/2 | Oral Bioavailability | Reference |
| Pharmacokinetics | Rat | 5 mg/kg | Oral | 4.0 hr | 4.5 hr | 100% | [5][6] |
| Pharmacokinetics | Rat | 5 mg/kg | i.v. | - | 4.5 hr | - | [5][6] |
| Pharmacokinetics | Dog | 1.39 mg/kg | Oral | 0.7 hr | 1.2 hr | 100% | [5][6] |
| Pharmacokinetics | Dog | 1.39 mg/kg | i.v. | - | 1.2 hr | - | [5][6] |
| Electrophysiology | Rat | 5 mg/kg | i.p. | - | - | - | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rats
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for i.p. injection in rats, e.g., 25-27G)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration. For example, to achieve a final dose of 5 mg/kg in an injection volume of 2 mL/kg, the final concentration should be 2.5 mg/mL. To prepare this, you would mix 1 part of your 10 mg/mL stock solution with 3 parts of sterile saline. This will result in a final DMSO concentration of 25%, which may be high for some studies. It is recommended to adjust the stock concentration to minimize the final DMSO percentage. For instance, a 50 mg/mL stock in DMSO diluted 1:49 in saline would yield a final concentration of 1 mg/mL with 2% DMSO.
-
Vortex the final solution thoroughly before drawing it into the injection syringe.
-
Administer the solution via i.p. injection to the rats at the calculated volume based on their individual body weight.
-
Visualizations
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. shutterstock.com [shutterstock.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
CI-966 hydrochloride degradation and storage recommendations
This technical support center provides guidance on the storage, handling, and potential degradation of CI-966 hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under desiccated conditions. For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 2-8°C is suitable.[1] Some suppliers also indicate that storage at room temperature under desiccated conditions is acceptable.[2] To prevent degradation, it is crucial to keep the container tightly sealed and protected from moisture.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in ethanol (B145695) up to 10 mM and in DMSO up to 100 mM.[2] For preparation of stock solutions, it is recommended to use anhydrous solvents. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. Reconstitute the solid in the desired solvent to the target concentration.
Q3: How should I store stock solutions of this compound?
A3: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store the aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
Q4: What is the chemical stability of this compound in aqueous solutions?
A4: There is limited publicly available data on the stability of this compound in aqueous solutions. As a general practice for compounds with ester or amide functionalities, it is advisable to prepare aqueous solutions fresh for each experiment and avoid prolonged storage. The pH of the aqueous buffer can significantly impact the stability of the compound.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Exposure of the solid compound or stock solutions to moisture, light, or elevated temperatures can lead to degradation.
-
Solution: Review the storage conditions of both the solid compound and your stock solutions. Ensure the solid is stored in a desiccator at the recommended temperature. Stock solutions should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of Stock Solutions. The stability of this compound in solution may be limited, especially in aqueous media.
-
Solution: Prepare fresh stock solutions from the solid compound. If using DMSO or ethanol stocks, ensure they have been stored properly and are not expired. For experiments in aqueous buffers, prepare the final dilution immediately before use.
-
-
Possible Cause 3: Incorrect Concentration. Errors in weighing the compound or in dilution calculations can lead to inaccurate final concentrations.
-
Solution: Verify all calculations and ensure your weighing balance is properly calibrated. When preparing stock solutions, ensure the compound is fully dissolved before making subsequent dilutions.
-
Data Summary
Storage and Solubility of this compound
| Parameter | Recommendation | Source(s) |
| Solid Storage (Long-term) | -20°C, desiccated | [1] |
| Solid Storage (Short-term) | 2-8°C, desiccated | [1] |
| Alternative Solid Storage | Desiccate at Room Temperature | [2] |
| Solubility in Ethanol | Up to 10 mM | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
Experimental Protocols
While specific degradation pathways for this compound are not well-documented in publicly available literature, a general approach to assess compound stability can be employed.
Protocol: General Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.
-
Incubation Conditions: Aliquot the stock solution into several vials. Expose the aliquots to different conditions that may be encountered in experiments (e.g., room temperature, 37°C, exposure to light) for varying durations. Include a control sample stored at -80°C in the dark.
-
Sample Analysis: At specified time points, analyze the samples and the control using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak (CI-966) would indicate degradation. The percentage of degradation can be calculated by comparing the peak area of CI-966 in the stressed samples to the control.
Visual Guides
Workflow for Handling and Storage of this compound
References
Avoiding psychiatric side effects of CI-966 hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CI-966 hydrochloride in animal studies, with a focus on mitigating psychiatric side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the synaptic cleft, thereby enhancing GABAergic neurotransmission. It was initially investigated for its potential as an anticonvulsant and anxiolytic agent.[1]
Q2: What are the known psychiatric side effects of this compound in preclinical and clinical studies?
In a phase I human clinical trial, higher doses of CI-966 were associated with severe psychiatric side effects, including memory deficits, confusion, and psychotic symptoms resembling schizophrenia and mania.[1] Animal studies with GAT-1 knockout mice, which mimic the effects of potent GAT-1 inhibition, have shown behavioral phenotypes associated with psychosis, such as hyperactivity and increased sensitivity to psychotomimetic drugs.
Q3: What is the neurobiological basis for the psychiatric side effects of this compound?
The leading hypothesis is that potent GAT-1 inhibition leads to an excessive increase in GABAergic tone, which in turn disrupts the delicate balance between inhibitory (GABA) and excitatory (glutamate) neurotransmission in brain regions critical for cognitive and emotional regulation, such as the prefrontal cortex. This imbalance can subsequently affect dopaminergic pathways, which are strongly implicated in psychosis.
Q4: Are there any known strategies to mitigate the psychiatric side effects of this compound?
Currently, there are no established protocols for completely avoiding the psychiatric side effects of CI-966 at higher doses. The primary strategy is careful dose-response optimization to find a therapeutic window where the desired effects (e.g., anticonvulsant activity) are present without inducing significant behavioral abnormalities. A hypothetical strategy, based on the GABA-glutamate imbalance hypothesis, would be the co-administration of a low-dose N-methyl-D-aspartate (NMDA) receptor antagonist to restore the excitatory/inhibitory balance. However, this approach requires empirical validation.
Troubleshooting Guides
Issue 1: Animals exhibit unexpected hyperactivity, stereotypy, or psychosis-like behaviors.
Possible Cause: The administered dose of this compound is too high, leading to excessive GAT-1 inhibition and subsequent disruption of the GABA-glutamate balance.
Troubleshooting Steps:
-
Dose Reduction: Systematically reduce the dose of this compound. It is crucial to perform a thorough dose-response study to identify the minimal effective dose for the desired therapeutic effect and the threshold for the onset of psychiatric side effects.
-
Pharmacokinetic Considerations: Review the pharmacokinetic data for the specific animal model and route of administration being used. The timing of behavioral testing should be aligned with the peak plasma and brain concentrations of the drug.
-
Behavioral Monitoring: Implement a comprehensive behavioral phenotyping strategy to carefully characterize the nature and onset of the adverse effects. This should include tests for locomotor activity, anxiety-like behavior, and sensorimotor gating.
-
Hypothetical Mitigation Strategy: Consider a pilot study to investigate the co-administration of a low-dose, non-sedating NMDA receptor antagonist. This should be approached with caution and requires a strong scientific rationale and careful dose selection for the co-administered agent.
Issue 2: Difficulty in establishing a clear therapeutic window between the desired effect and psychiatric side effects.
Possible Cause: The therapeutic index of this compound for the specific desired effect may be narrow in the chosen animal model.
Troubleshooting Steps:
-
Refine Dosing Regimen: Experiment with different dosing schedules (e.g., sub-chronic vs. acute administration) to see if tolerance develops to the side effects while maintaining the therapeutic effect.
-
Sensitive Behavioral Assays: Utilize a battery of sensitive and validated behavioral assays to more precisely define the dose-response curves for both the desired and adverse effects.
-
Consider a Different GAT-1 Inhibitor: If a suitable therapeutic window cannot be established with CI-966, consider using a less potent GAT-1 inhibitor, such as tiagabine, which is known to have a better side-effect profile.[1]
Data Presentation
Table 1: Pharmacokinetics of CI-966 in Male Wistar Rats
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Dose | 5 mg/kg |
| Elimination Half-life (t½) | 4.5 hours |
| Route of Administration | Oral (PO) |
| Dose | 5 mg/kg |
| Time to Peak Plasma Concentration (Tmax) | 4.0 hours |
| Oral Bioavailability | 100% |
Table 2: Dose-Dependent Effects of an NMDA Receptor Antagonist (Ketamine) on Locomotor Activity in Preadolescent Rats
| Dose of Ketamine (mg/kg) | Mean Distance Traveled (units not specified) |
| Saline | ~2000 |
| 10 | ~5000 |
| 20 | ~8000 |
| 40 | ~10000 |
Note: This table provides an example of the type of quantitative data that should be generated for CI-966 to establish a dose-response relationship for locomotor activity, a key indicator of potential psychiatric side effects.
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Trial Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. A decrease suggests an anxiogenic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.
Materials:
-
Open-field arena (a square or circular arena with walls).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Trial Initiation: Place the animal in the center of the open-field arena.
-
Data Collection: Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes). Record the session using a video camera.
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Frequency of entries into the center zone.
-
Rearing frequency.
-
Grooming duration.
-
-
Data Analysis:
-
Total distance traveled is a measure of general locomotor activity. Hyperactivity can be an indicator of psychiatric side effects.
-
A preference for the periphery and reduced time in the center is indicative of anxiety-like behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of CI-966 induced psychiatric side effects.
Caption: Experimental workflow for optimizing CI-966 dosage and testing mitigation strategies.
References
Navigating the Nuances of CI-966 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing CI-966 hydrochloride in their experiments. As a potent and selective GABA transporter 1 (GAT-1) inhibitor, this compound offers a valuable tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. However, its powerful mechanism of action can also lead to unexpected results. This guide, presented in a question-and-answer format, directly addresses potential issues, providing troubleshooting strategies and detailed experimental protocols to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, it prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Q2: What are the expected effects of this compound in preclinical models?
In animal models, CI-966 has demonstrated anticonvulsant, anxiolytic, and neuroprotective properties.[1][2] For instance, it has been shown to antagonize ischemia-induced neuronal degeneration in gerbils.[2] Systemic administration in rats enhances the inhibitory effects of GABA in the hippocampus.[3]
Q3: Why was this compound discontinued (B1498344) for clinical use?
During Phase I human clinical trials for epilepsy, this compound was associated with severe adverse effects at higher doses (25 mg and 50 mg).[1] These included memory deficits, myoclonus, tremors, unresponsiveness, and severe, prolonged psychotic episodes resembling schizophrenia or mania.[1] Due to these psychotomimetic effects, its clinical development was halted.[1]
Q4: What are the solubility and stability characteristics of this compound?
This compound is soluble in ethanol (B145695) up to 10 mM and in DMSO up to 100 mM.[4] For long-term storage, it is recommended to keep the compound desiccated at room temperature.[4] Stock solutions should be prepared fresh, though the compound is stable for several weeks during ordinary shipping.[5]
Troubleshooting Unexpected Results
Issue 1: Weaker-than-expected or absent inhibitory effect in our neuronal culture.
Possible Cause 1: Compound Degradation or Improper Storage.
-
Troubleshooting: Ensure the compound has been stored under the recommended desiccated conditions.[4] Prepare fresh stock solutions in high-quality, anhydrous DMSO or ethanol.
Possible Cause 2: Low Expression of GAT-1 in the chosen cell line or neuronal population.
-
Troubleshooting: Verify the expression of GAT-1 in your experimental model using techniques like Western blot or qPCR. Consider using a cell line known to express high levels of GAT-1 or primary neurons from a brain region with dense GABAergic innervation.
Possible Cause 3: Species-specific differences in potency.
-
Troubleshooting: Be aware that the IC50 of CI-966 is different for human (0.26 μM) and rat (1.2 μM) GAT-1.[4] Adjust the concentration accordingly for your experimental system.
Issue 2: Paradoxical neuronal excitation or hyperexcitability observed after CI-966 application.
Possible Cause 1: Disinhibition of neuronal circuits.
-
Troubleshooting: While CI-966 enhances overall GABAergic tone, this can sometimes lead to the inhibition of inhibitory interneurons, resulting in a net disinhibition of principal neurons. This is a known phenomenon in GABAergic pharmacology.[6] To investigate this, perform electrophysiological recordings from both principal neurons and interneurons in your model system.
Possible Cause 2: Off-target effects.
-
Troubleshooting: Although CI-966 is highly selective for GAT-1 over GAT-2 and GAT-3, high concentrations may lead to off-target effects.[4] The psychotomimetic effects in humans have been noted to be similar to those of NMDA receptor antagonists, suggesting potential indirect effects on the glutamatergic system.[1] Consider performing a broader off-target screening if this is a recurring issue.
Possible Cause 3: Alterations in neuronal chloride homeostasis.
-
Troubleshooting: In some pathological conditions or during development, the intracellular chloride concentration can be elevated, causing GABAA receptor activation to be depolarizing or even excitatory. While not a direct effect of CI-966, the increased GABA concentration could exacerbate this phenomenon. Measure the reversal potential for GABA-mediated currents to assess chloride homeostasis in your model.
Issue 3: High variability in in vivo behavioral responses.
Possible Cause 1: Pharmacokinetic variability.
-
Troubleshooting: The pharmacokinetics of CI-966 can vary between species. For example, the time to maximum concentration (tmax) after oral administration is 0.7 hours in dogs but 4.0 hours in rats.[7] Ensure your behavioral testing paradigm is aligned with the known pharmacokinetic profile in your chosen animal model.
Possible Cause 2: Dose-dependent effects.
-
Troubleshooting: The effects of CI-966 are highly dose-dependent, with a narrow therapeutic window before the onset of adverse effects.[1] Conduct a thorough dose-response study to identify the optimal dose for the desired effect without inducing confounding side effects like sedation or psychosis-like behaviors.
Possible Cause 3: Route of administration.
-
Troubleshooting: The bioavailability of CI-966 is high with oral administration in rats and dogs.[7] However, intraperitoneal (i.p.) injection is also commonly used.[3][8] Ensure consistent administration and consider the potential for differences in absorption and metabolism between routes.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (GAT-1) | 0.26 μM | Human | [4] |
| 1.2 μM | Rat | [4] | |
| Solubility | ≤ 10 mM in Ethanol | - | [4] |
| ≤ 100 mM in DMSO | - | [4] | |
| Oral Bioavailability | 100% | Rat, Dog | [7] |
| Tmax (oral) | 4.0 hr (at 5 mg/kg) | Rat | [7] |
| 0.7 hr (at 1.39 mg/kg) | Dog | [7] | |
| Elimination Half-life (i.v.) | 4.5 hr | Rat | [7] |
| 1.2 hr | Dog | [7] |
Visualizing Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: Signaling pathway illustrating the inhibitory action of CI-966 on GAT-1.
Detailed Experimental Protocols
Protocol 1: In Vitro [³H]-GABA Uptake Assay
Objective: To measure the inhibitory effect of this compound on GABA uptake in cultured cells or synaptosomes.
Materials:
-
HEK293 cells stably expressing GAT-1 or primary neuronal/glial cultures.
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid).
-
This compound.
-
Assay Buffer (e.g., 25 mM HEPES-Tris pH 7.1, 130 mM NaCl, 1 mM MgSO4, 5 mM KCl, 1 mM CaCl2, and 5 mM D-Glucose).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Plate cells in a suitable multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]-GABA to each well to a final concentration of ~1 µM.
-
Incubation: Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake for the specific cell type.
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [³H]-GABA.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of the compound.
Protocol 2: In Vivo Administration of this compound in Rodents
Objective: To assess the behavioral or physiological effects of this compound in a rodent model.
Materials:
-
This compound.
-
Vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low, typically <5%).
-
Syringes and appropriate gauge needles for the chosen route of administration.
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired final concentration with the vehicle. Ensure the final solution is clear and free of precipitates.
-
Dosing:
-
Intraperitoneal (i.p.) Injection: A common dose for observing GABAergic effects in rats is 5 mg/kg.[3][8] Administer the solution into the lower quadrant of the abdomen.
-
Oral Gavage (p.o.): Doses in the range of 1-10 mg/kg have been used in pharmacokinetic studies in rats and dogs.[7] Administer the solution directly into the stomach using a gavage needle.
-
-
Behavioral or Physiological Testing: Conduct the desired test at a time point corresponding to the peak plasma concentration of CI-966 in the chosen species and route of administration.
-
Control Group: Always include a control group that receives the vehicle alone.
-
Post-procedural Monitoring: Monitor the animals for any adverse effects, particularly at higher doses, such as sedation, ataxia, or abnormal behaviors.
Protocol 3: Electrophysiological Recording in Brain Slices
Objective: To evaluate the effect of this compound on synaptic transmission and neuronal excitability.
Materials:
-
Rodent brain slices (e.g., hippocampal or cortical).
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
This compound.
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Glass micropipettes for patch-clamp recording.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs) or neuronal firing properties.
-
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic activity or neuronal excitability.
-
Data Analysis: Analyze parameters such as the frequency and amplitude of IPSCs, or changes in neuronal firing rate and membrane potential.
By providing this comprehensive guide, we aim to empower researchers to confidently design, execute, and interpret their experiments with this compound, fostering a deeper understanding of the complexities of the GABAergic system.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glycine/NMDA receptor antagonist, R-(+)-HA-966, blocks activation of the mesolimbic dopaminergic system induced by phencyclidine and dizocilpine (MK-801) in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CI-966 Hydrochloride and SK&F 89976-A: Potent GAT-1 Inhibitors for Neuroscience Research
In the landscape of GABAergic neurotransmission research, the development of selective inhibitors for GABA transporters (GATs) has been pivotal. Among these, CI-966 hydrochloride and SK&F 89976-A have emerged as potent and selective inhibitors of the GABA transporter 1 (GAT-1), playing a crucial role in the termination of GABAergic signaling by re-uptaking GABA from the synaptic cleft.[1] This guide provides a comprehensive comparative analysis of these two compounds, focusing on their pharmacological profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action and Pharmacological Profile
Both this compound and SK&F 89976-A exert their effects by selectively inhibiting the GAT-1 transporter.[1] This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies their potent anticonvulsant properties observed in various preclinical models.[2][3]
This compound is a highly potent and selective blocker of GAT-1.[4] It was investigated as a potential anticonvulsant, anxiolytic, and neuroprotective agent.[4] However, its clinical development was halted due to the observation of severe adverse neurological and psychiatric effects at higher doses in phase I human trials.[4]
SK&F 89976-A is also a potent and selective GAT-1 inhibitor with demonstrated anticonvulsant activity in animal models of epilepsy.[3] It is a derivative of nipecotic acid and is characterized by its ability to cross the blood-brain barrier.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and SK&F 89976-A, providing a clear comparison of their in vitro potency, selectivity, and in vivo anticonvulsant effects.
Table 1: In Vitro Potency and Selectivity against GABA Transporters
| Compound | Target | IC50 (µM) - human | IC50 (µM) - rat | Selectivity | Reference |
| This compound | hGAT-1 | 0.26 | 1.2 | >200-fold vs GAT-2 & GAT-3 | [5] |
| SK&F 89976-A | hGAT-1 | 0.13 | - | hGAT-1 vs rGAT-2 (~4230x), hGAT-3 (~7260x), hBGT-1 (~55460x) | [1][6] |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Type | Route of Administration | ED50 | Reference |
| This compound | - | - | - | Data not available in a directly comparable study | - |
| SK&F 89976-A | Genetically seizure-prone gerbils | Generalized tonic-clonic | i.p. | 4.1 mg/kg | [3] |
| SK&F 89976-A | Amygdaloid kindled rats | Motor seizures | i.p. | 15.1 mg/kg | [7] |
Table 3: Physicochemical Properties
| Property | This compound | SK&F 89976-A |
| Molecular Formula | C23H21F6NO3・HCl | C22H25NO2・HCl |
| Molecular Weight | 509.87 g/mol | 371.91 g/mol |
| CAS Number | 110283-66-4 | 85375-15-1 |
| Chemical Structure |
|
|
Experimental Protocols
A representative experimental protocol for determining the potency of GAT-1 inhibitors is the [3H]GABA uptake assay in a cell line stably expressing the transporter.
[3H]GABA Uptake Assay in HEK-293 Cells Stably Expressing Rat GAT-1 (rGAT-1)
This protocol is adapted from the methodology described in related research.[8]
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the rat GAT-1 (rGAT-1) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-HEPES buffer).
-
The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound (this compound or SK&F 89976-A) or vehicle control.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]GABA (e.g., 10 nM) and unlabeled GABA to achieve the desired final concentration.
-
The incubation is carried out for a short period (e.g., 10-20 minutes) at room temperature to ensure measurement of the initial uptake rate.
3. Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]GABA.
-
The cells are then lysed using a suitable lysis buffer.
-
The amount of [3H]GABA taken up by the cells is quantified using liquid scintillation counting.
4. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard GAT-1 inhibitor (e.g., tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of this compound and SK&F 89976-A.
Caption: Mechanism of action of GAT-1 inhibitors at the GABAergic synapse.
Caption: Experimental workflow for a [3H]GABA uptake inhibition assay.
References
- 1. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CI-966 Hydrochloride: A Comparative Analysis of its Selectivity Profile Against Other GAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of CI-966 hydrochloride with other prominent GABA transporter (GAT) inhibitors. The data presented is compiled from publicly available scientific literature to assist researchers in selecting the appropriate tool compound for their studies of the GABAergic system.
Introduction to GABA Transporters and Their Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] Pharmacological inhibition of these transporters can enhance GABAergic neurotransmission, a mechanism that has been explored for the treatment of various neurological and psychiatric disorders, including epilepsy.[1]
This compound is a potent and selective inhibitor of GAT-1.[1] This guide compares its in vitro activity with other well-characterized GAT inhibitors, namely Tiagabine, SKF-89976A, and NNC-711.
Comparative Selectivity of GAT Inhibitors
The following table summarizes the inhibitory potency (IC50 in µM) of this compound and other selected GAT inhibitors against different human (h) and rat (r) GABA transporter subtypes. Lower IC50 values indicate higher potency.
| Compound | hGAT-1 | rGAT-1 | rGAT-2 | hGAT-3 | hBGT-1 | Selectivity for GAT-1 |
| CI-966 | 0.26[1] | 1.2[1] | >200-fold vs GAT-1 | >200-fold vs GAT-1 | - | Highly Selective for GAT-1 |
| Tiagabine | - | - | - | - | - | Highly Selective for GAT-1[1] |
| SKF-89976A | - | - | - | - | - | Highly Selective for GAT-1[1] |
| NNC-711 | 0.04 | - | 171 | 1700 | 622 | Highly Selective for GAT-1 |
Experimental Methodologies
The determination of the inhibitory potency of compounds against GABA transporters is typically performed using in vitro GABA uptake assays. A general protocol for such an assay is outlined below.
GABA Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GAT subtype.
1. Cell Culture and Transfection:
-
Mammalian cell lines with low endogenous GAT expression, such as Human Embryonic Kidney 293 (HEK-293) or COS-7 cells, are commonly used.
-
Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human or rat GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).
2. Assay Procedure:
-
Transfected cells are plated in 96-well microplates.
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Cells are then pre-incubated for a short period with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each well.
-
The uptake is allowed to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled GABA.
3. Measurement and Data Analysis:
-
The cells are lysed, and the amount of intracellular [³H]GABA is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor or by using non-transfected cells.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values, the concentration of the inhibitor that causes 50% inhibition of GABA uptake, are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the comparative selectivity of CI-966 and a typical experimental workflow for assessing GAT inhibitor selectivity.
Caption: Comparative selectivity of CI-966 vs other GAT inhibitors.
Caption: Experimental workflow for a GABA uptake inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of the GABA transporter GAT-1. Its selectivity profile, characterized by a significantly higher affinity for GAT-1 over other GAT subtypes, makes it a valuable pharmacological tool for investigating the specific roles of GAT-1 in physiological and pathological processes. When selecting a GAT inhibitor for research, it is crucial to consider its potency and selectivity for the target of interest to ensure the accurate interpretation of experimental results.
References
A Comparative Analysis of GABA Uptake Inhibitors: CI-966 Hydrochloride and NNC-711
This guide provides a detailed comparison of two prominent GABA uptake inhibitors, CI-966 hydrochloride and NNC-711, for researchers and professionals in drug development. The following sections will delve into their mechanisms of action, present comparative quantitative data, and outline typical experimental protocols for their evaluation.
Mechanism of Action: Targeting GABA Transporters
Both this compound and NNC-711 function by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They achieve this by targeting GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. However, their selectivity for different GAT subtypes varies.
NNC-711 is a potent and selective inhibitor of GAT-1. GAT-1 is the most abundant GABA transporter and is primarily located on neurons. By inhibiting GAT-1, NNC-711 effectively increases the concentration and duration of GABA in the synapse, leading to enhanced GABAergic neurotransmission.
CI-966, on the other hand, is a non-selective GABA uptake inhibitor, affecting both GAT-1 and GAT-3 (also known as GAT-300). GAT-3 is predominantly found on glial cells. This broader activity profile means CI-966 can modulate GABA levels in a different manner compared to the more selective NNC-711.
Comparative Data on Inhibitory Activity
The following table summarizes the inhibitory potencies (IC50 values) of this compound and NNC-711 on different GABA transporter subtypes.
| Compound | Target | IC50 (µM) | Species | Assay |
| NNC-711 | GAT-1 | 0.04 - 0.07 | Rat | Cultured neurons/astrocytes |
| GAT-2 | > 100 | Rat | Cultured neurons/astrocytes | |
| GAT-3 | > 100 | Rat | Cultured neurons/astrocytes | |
| CI-966 | GAT-1 | 0.027 | Rat | Brain homogenates |
| GAT-3 | ~1-5 | Rat | Cultured astrocytes |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the GABAergic signaling pathway affected by these inhibitors and a typical experimental workflow for their evaluation.
Caption: GABAergic synapse and points of inhibition for NNC-711 and CI-966.
Caption: Workflow for a [3H]GABA uptake assay.
Experimental Protocols
A common method to evaluate the potency and selectivity of GABA uptake inhibitors is the radiolabeled GABA uptake assay. Below is a detailed protocol.
Objective: To determine the IC50 values of this compound and NNC-711 for GAT-1 and GAT-3.
Materials:
-
Primary neuronal and astrocyte cultures (from rat cortex, for example)
-
Neurobasal medium and DMEM
-
Fetal bovine serum (FBS)
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound and NNC-711 stock solutions
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (24-well or 48-well)
Procedure:
-
Cell Culture:
-
Plate primary neurons or astrocytes in appropriate multi-well plates and culture until they form a confluent monolayer.
-
For neuronal cultures, use Neurobasal medium supplemented with B27. For astrocytes, use DMEM with 10% FBS.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and NNC-711 in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a solution of [3H]GABA in the assay buffer at a final concentration of approximately 50 nM.
-
-
GABA Uptake Assay:
-
Wash the cultured cells twice with pre-warmed assay buffer.
-
Add the different concentrations of the test compounds (CI-966 or NNC-711) to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [3H]GABA solution to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Determine non-specific uptake by including control wells with a high concentration of a non-selective GAT inhibitor or by conducting the assay at 4°C.
-
Subtract the non-specific uptake from all measurements.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion
Both this compound and NNC-711 are valuable research tools for studying the GABAergic system. The primary distinction lies in their selectivity: NNC-711 is highly selective for GAT-1, making it ideal for studies focused on neuronal GABA uptake. In contrast, CI-966's non-selective inhibition of both GAT-1 and GAT-3 allows for the investigation of the combined roles of neuronal and glial GABA transport. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological profile.
A Head-to-Head Comparison of CI-966 Hydrochloride and Other GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of CI-966 hydrochloride and other prominent gamma-aminobutyric acid (GABA) uptake inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds for preclinical and clinical research.
Introduction to GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This process is mediated by a family of GABA transporters (GATs).[1] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action has been a key target for the development of anticonvulsant, anxiolytic, and neuroprotective agents.
Four main subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] GAT-1 is the most abundant subtype in the brain and is considered the primary target for most GABA uptake inhibitors.
This guide focuses on a head-to-head comparison of this compound with other well-characterized GAT-1 inhibitors, including Tiagabine, NNC-711, and SK&F 89976-A.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of this compound and other selected GABA uptake inhibitors against different GABA transporter subtypes. Lower IC50 values indicate higher potency.
| Compound | Target | Species | IC50 (µM) | Reference(s) |
| This compound | hGAT-1 | Human | 0.26 | [2] |
| rGAT-1 | Rat | 1.2 | [2] | |
| Selectivity | >200-fold over GAT-2 & GAT-3 | [2] | ||
| Tiagabine | hGAT-1 | Human | 0.07 | [3] |
| rGAT-1 | Rat | 0.64 | [4] | |
| Synaptosomes | Rat | 0.067 | [5] | |
| NNC-711 | hGAT-1 | Human | 0.04 | [3] |
| rGAT-2 | Rat | 171 | ||
| hGAT-3 | Human | 1700 | ||
| hBGT-1 | Human | 622 | ||
| SK&F 89976-A | hGAT-1 | Human | 0.13 | [6][7] |
| rGAT-1 | Rat | 0.64 | [1] | |
| rGAT-2 | Rat | 550 | [6][7] | |
| hGAT-3 | Human | 944 | [6][7] | |
| hBGT-1 | Human | 7210 | [6][7] |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments commonly used to characterize GABA uptake inhibitors.
In Vitro GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific GAT subtype.
Materials:
-
Cell line stably or transiently expressing the GABA transporter of interest (e.g., HEK-293 or CHO cells).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds (e.g., CI-966 HCl, Tiagabine).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the cells expressing the target GAT subtype to an appropriate confluency in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
GABA Uptake: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-10 minutes) to ensure measurement of the initial uptake rate.
-
Assay Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits [³H]GABA uptake by 50% (IC50) by fitting the data to a dose-response curve.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific GABA transporter by assessing its ability to displace a radiolabeled ligand that binds to the transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GAT subtype.
Materials:
-
Cell membranes prepared from cells expressing the GABA transporter of interest.
-
Radioligand specific for the target transporter (e.g., [³H]tiagabine or a derivative).
-
Test compounds.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the GAT-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms relevant to GABA uptake inhibitors.
Discussion and Conclusion
The presented data highlight that this compound is a potent and highly selective inhibitor of GAT-1.[2] Its potency at the human GAT-1 is comparable to that of other well-known inhibitors like SK&F 89976-A, though it is less potent than Tiagabine and NNC-711.[2][3][6][7] A key differentiator for CI-966 is its high selectivity for GAT-1 over other GABA transporter subtypes, which is a desirable characteristic for minimizing off-target effects.[2]
Despite its promising in vitro profile and anticonvulsant properties in animal models, the clinical development of CI-966 was halted due to severe adverse effects observed at higher doses in Phase I trials, including memory deficits and psychotic symptoms. In contrast, Tiagabine, another selective GAT-1 inhibitor, has been successfully marketed as an anticonvulsant, suggesting that a more favorable therapeutic window can be achieved within this class of compounds. The adverse effects of CI-966 may be attributable to its high potency, differences in pharmacokinetic properties, or the specific doses tested in early clinical studies.
For researchers, the choice of a GABA uptake inhibitor will depend on the specific experimental goals. For in vitro studies requiring high selectivity for GAT-1, CI-966 remains a valuable pharmacological tool. For in vivo studies, particularly those investigating therapeutic potential, compounds with a more established safety profile, such as Tiagabine, may be more appropriate.
This comparative guide provides a foundation for the informed selection and application of GABA uptake inhibitors in research and development. The detailed experimental protocols offer a starting point for the in-house evaluation and characterization of these and other novel compounds targeting the GABAergic system.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
- 7. SKF 89976A hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
Validating the G-1 Selectivity of CI-966 Hydrochloride: A Comparative Guide
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] The selective inhibition of GAT-1 enhances GABAergic transmission, an activity that has been explored for its therapeutic potential in conditions like epilepsy.[1][3] This guide provides an objective comparison of this compound's performance against other GAT-1 inhibitors, supported by experimental data and detailed protocols for validation.
Comparative Selectivity of GAT-1 Inhibitors
The efficacy of a GAT-1 inhibitor is largely defined by its potency and selectivity against other GABA transporter subtypes, namely GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).[4][5] High selectivity for GAT-1 is crucial for minimizing off-target effects. CI-966 demonstrates high selectivity for GAT-1, with a significantly lower affinity for other GABA transporter subtypes.[6]
| Compound | GAT-1 IC50 (μM) | GAT-2 IC50 (μM) | GAT-3 IC50 (μM) | BGT-1 IC50 (μM) | Selectivity for GAT-1 |
| This compound | 0.26 (human)[1][2][6], 1.2 (rat)[2] | >52[2][6] | >52[2][6] | Not specified | >200-fold over GAT-2 and GAT-3.[2][6] |
| Tiagabine | 0.07 - 0.39[7][8] | >100 | >100 | Not specified | Highly selective for GAT-1.[4] |
| SK&F 89976-A | Not specified | 550[9] | 944[9] | 7210[9] | Highly selective for GAT-1.[4] |
| NNC-711 | 0.04[8] | Not specified | Not specified | Not specified | Highly selective for GAT-1.[4] |
Table 1. Comparative IC50 Values of GAT-1 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other common GAT-1 inhibitors across the four known GABA transporter subtypes. Lower IC50 values indicate higher potency.
Experimental Protocol: [³H]GABA Uptake Assay
The selectivity of GAT-1 inhibitors is typically determined using a competitive radioligand uptake assay in a cellular model.[10] This method measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GABA transporter subtype.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for each of the four human GABA transporters (hGAT-1, hGAT-2, hGAT-3, hBGT-1).
Materials:
-
Cell Lines: HEK293 or similar cell lines stably or transiently transfected with cDNA encoding for hGAT-1, hGAT-2, hGAT-3, or hBGT-1.[10]
-
Radioligand: [³H]gamma-aminobutyric acid ([³H]GABA).[11]
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Scintillation Plates: Microtiter plates with scintillant embedded in the wells.[10]
-
Cell Lysis Buffer: 0.1 M NaOH or similar.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected cell lines under standard conditions.
-
Plate the cells into scintillation microtiter plates and allow them to adhere and grow to an appropriate confluency (typically 24-48 hours).
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare a solution of [³H]GABA in assay buffer at a fixed concentration, typically near its Michaelis-Menten constant (Km) for the respective transporter.
-
-
Uptake Inhibition Assay:
-
Wash the cells gently with pre-warmed assay buffer.
-
Add the various concentrations of the test compound to the wells.
-
To initiate the uptake reaction, add the [³H]GABA solution to all wells.
-
Incubate the plates at room temperature or 37°C for a predetermined period (e.g., 10-30 minutes).
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Lyse the cells by adding a cell lysis buffer.
-
Seal the plates and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Total Uptake: Radioactivity measured in the absence of any inhibitor.
-
Non-specific Uptake: Radioactivity measured in the presence of a saturating concentration of a known potent GAT-1 inhibitor (e.g., Tiagabine) or in control cells not expressing the transporter.
-
Specific Uptake: Calculated by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for determining GAT-1 inhibitor selectivity using a [³H]GABA uptake assay.
GABA Transport and Inhibition Pathway
The primary mechanism of action for CI-966 is the competitive inhibition of the GAT-1 transporter. By blocking this transporter, CI-966 prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby increasing the concentration and duration of GABA in the synapse and enhancing its inhibitory signaling.[3][12]
Caption: Mechanism of CI-966 action at the GABAergic synapse.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CI 966 hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 10. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective GAT-1 Inhibitors: Alternatives to CI-966 Hydrochloride
For researchers and drug development professionals investigating the modulation of GABAergic neurotransmission, the selective inhibition of the GABA transporter 1 (GAT-1) is a critical area of focus. While CI-966 hydrochloride has been a notable tool in these studies, a range of alternative compounds offer varied potencies, selectivities, and mechanisms of action. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most appropriate inhibitor for your research needs.
Overview of GAT-1 Inhibition
The GABA transporter 1 (GAT-1) plays a crucial role in regulating the concentration of the neurotransmitter GABA in the synaptic cleft. By reuptaking GABA into presynaptic neurons and surrounding glial cells, GAT-1 terminates GABAergic signaling. Inhibition of this transporter leads to an increase in extracellular GABA levels, thereby enhancing inhibitory neurotransmission. This mechanism is a key target for the development of anticonvulsant, anxiolytic, and neuroprotective agents.[1]
Comparative Analysis of GAT-1 Inhibitors
Several compounds have emerged as potent and selective inhibitors of GAT-1, each with a unique pharmacological profile. The following sections compare this compound with prominent alternatives: Tiagabine, NNC-711, and SKF-89976A. Additionally, a novel uncompetitive inhibitor, E2730, is discussed for its distinct mechanism of action.
Data Presentation: Potency and Selectivity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 value for GAT-1 to those for other GABA transporters, such as GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).
| Compound | GAT-1 IC50 (μM) | GAT-2 IC50 (μM) | GAT-3 IC50 (μM) | BGT-1 IC50 (μM) | Species |
| This compound | 0.26[2][3][4] | >200-fold selectivity over GAT-2 and GAT-3[3][5] | >200-fold selectivity over GAT-2 and GAT-3[3][5] | --- | human[2][3][4] |
| 1.2[2][3][4] | --- | --- | --- | rat[2][3][4] | |
| Tiagabine hydrochloride | 0.07[6] | --- | --- | --- | human[6] |
| 0.067 (in vivo)[7][8] | --- | --- | --- | in vivo[7][8] | |
| NNC-711 | 0.04[9][10][11] | 171[9][10][11] | 1700[9][10][11] | 622[9][10][11] | human[9][10][11] |
| 0.38[12] | 171 (rat)[12] | 349 (rat)[12] | 622 (human)[12] | rat[12] | |
| SKF-89976A hydrochloride | 0.13[13][14] | 550 (rat)[13][14] | 944 (human)[13][14] | 7210 (human)[13][14] | human[13][14] |
| 0.28[15] | 137.34[15] | 202.8[15] | --- | CHO cells[15] | |
| E2730 | Uncompetitive inhibitor; activity is dependent on GABA concentration[16][17] | Selective for GAT-1 over other GABA transporters[16] | Selective for GAT-1 over other GABA transporters[16] | Selective for GAT-1 over other GABA transporters[16] | human[16] |
Experimental Protocols
The determination of the inhibitory activity of these compounds predominantly relies on in vitro GABA uptake assays. Below is a generalized yet detailed protocol based on methodologies cited in the literature, primarily utilizing cell lines expressing specific GABA transporter subtypes and radiolabeled GABA.
In Vitro GABA Uptake Assay for IC50 Determination
Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of radiolabeled GABA ([³H]GABA) mediated by a specific GABA transporter subtype (e.g., GAT-1) expressed in a host cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human GAT-1 transporter.
-
Radioligand: [³H]GABA (gamma-Aminobutyric acid, [2,3-³H(N)]-).
-
Test Compounds: this compound and its alternatives (e.g., Tiagabine, NNC-711, SKF-89976A).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological buffer), pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with aqueous samples.
-
Instrumentation: Liquid scintillation counter, cell culture equipment.
Procedure:
-
Cell Culture and Plating:
-
Culture the GAT-1 expressing cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Plate the cells into 96-well microplates at a suitable density and allow them to adhere and grow to form a confluent monolayer.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer to cover a wide concentration range for generating a dose-response curve.
-
Prepare a solution of [³H]GABA in the assay buffer at a concentration typically near its Km for the transporter.
-
-
GABA Uptake Assay:
-
Wash the cell monolayers gently with the assay buffer to remove the culture medium.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding the [³H]GABA solution to each well.
-
Incubate for a short period (e.g., 10-20 minutes) to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer or a weak detergent solution.
-
Transfer the cell lysates to scintillation vials.
-
Add the scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including a set of wells with a high concentration of a known potent GAT-1 inhibitor (e.g., tiagabine) or by using mock-transfected cells.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each concentration of the test compound.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
GABAergic Synapse and GAT-1 Inhibition
The following diagram illustrates the role of GAT-1 in a GABAergic synapse and the mechanism of action of GAT-1 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. Influence of positive allosteric modulators on GABA(B) receptor coupling in rat brain: a scintillation proximity assay characterisation of G protein subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. | The EMBO Journal [link.springer.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 14. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of CI-966 Hydrochloride and Newer GAT-1 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitor, CI-966 hydrochloride, against a range of newer GAT-1 inhibitors. The objective is to offer a comparative analysis of their performance based on available experimental data, aiding researchers in the selection of the most appropriate pharmacological tools for their studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction to GAT-1 Inhibition
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1][2][3] GAT-1, the most prevalent subtype, is predominantly located on presynaptic neurons and surrounding astrocytes, where it is responsible for the reuptake of GABA from the synaptic cleft.[4][5] Inhibition of GAT-1 elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism has been a key strategy in the development of therapeutics for neurological disorders such as epilepsy.[1][6]
This compound is a potent and selective GAT-1 inhibitor that has been extensively used in preclinical research. However, the landscape of GAT-1 inhibitors has evolved, with newer compounds offering potentially improved potency, selectivity, and pharmacokinetic profiles. This guide aims to provide a clear comparison to inform the selection of the most suitable inhibitor for specific research applications.
Comparative Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound against other notable GAT-1 inhibitors. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. Selectivity is assessed by comparing the inhibitor's potency at GAT-1 to its activity at other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).
| Compound | GAT-1 IC50/Ki (µM) | Selectivity over GAT-2 | Selectivity over GAT-3 | Selectivity over BGT-1 | Reference(s) |
| This compound | 0.26 (human) | >200-fold | >200-fold | High | [7] |
| Tiagabine | 0.07 (human Ki) | High | High | High | [8] |
| NNC-711 | 0.04 (human) | High | High | High | [8] |
| SKF-89976A | 0.13 (human) | High | High | High | [7] |
| (S)-4c | 0.343 | Not reported | Not reported | Not reported | [9] |
| DDPM-2571 | Potent (in vivo) | Selective for GAT-1 | Selective for GAT-1 | Selective for GAT-1 | [10] |
| NO-711 | 1.07 (Ki) | 740-fold | 350-fold | 3570-fold | [11] |
Comparative Pharmacokinetics
The pharmacokinetic properties of a GAT-1 inhibitor are crucial for its in vivo efficacy and duration of action. The following table compares the available preclinical pharmacokinetic parameters of this compound and Tiagabine.
| Compound | Animal Model | Oral Bioavailability (%) | Elimination Half-life (t½) | Tmax (hours) | Reference(s) |
| This compound | Rat | 100 | 4.5 hours | 4.0 | |
| Dog | 100 | 1.2 hours | 0.7 | ||
| Tiagabine | Not specified | Good | 2-3 hours (with inducers) | Not specified | |
| 5-8 hours (without inducers) |
Experimental Protocols
[³H]GABA Uptake Assay in Cultured Astrocytes
This protocol outlines a standard method for assessing the inhibitory activity of compounds on GAT-1 function in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
Dulbecco's Modified Eagle Medium (DMEM)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (e.g., this compound, newer GAT-1 inhibitors)
-
Scintillation fluid
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Cell Culture: Culture primary astrocytes to confluency in appropriate culture vessels. For maximizing GABA transporter expression, cells can be treated with dibutyryl cAMP for 7 days prior to the assay.[12]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubation: Add DMEM containing the desired concentration of the test compound (or vehicle control) to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Initiation of Uptake: To initiate the GABA uptake, add [³H]GABA to a final concentration of 1 µM (or another desired concentration) to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]GABA uptake in the presence of different concentrations of the test compound. Calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
GAT-1 Inhibition Signaling Pathway
Inhibition of GAT-1 leads to an increase in extracellular GABA concentration, which in turn potentiates the activation of both ionotropic GABA-A and metabotropic GABA-B receptors. This enhanced GABAergic signaling results in increased neuronal inhibition.
Experimental Workflow for Comparing GAT-1 Inhibitors
The following diagram illustrates a typical workflow for the preclinical comparison of GAT-1 inhibitors.
Discussion and Conclusion
This compound remains a valuable research tool due to its well-characterized potency and selectivity for GAT-1. The data presented in this guide demonstrate its robust inhibitory activity and favorable pharmacokinetic profile in preclinical models.
When comparing CI-966 to newer GAT-1 inhibitors, several factors should be considered. Compounds like NNC-711 exhibit even greater potency in vitro, which may be advantageous for specific experimental paradigms requiring maximal GAT-1 inhibition. The development of inhibitors with distinct chemical scaffolds, such as the proline and pyrrolidine-2-alkanoic acid derivatives, offers opportunities to explore different binding modes and structure-activity relationships.[9]
The choice of a GAT-1 inhibitor will ultimately depend on the specific research question. For studies requiring a well-established tool with a significant body of existing literature, this compound is an excellent choice. For investigations where maximal potency or a novel chemical structure is desired, newer compounds may offer advantages. It is crucial to consider the full pharmacological profile, including potency, selectivity, and pharmacokinetics, when selecting the most appropriate GAT-1 inhibitor for a given study.
This guide provides a snapshot of the current landscape of GAT-1 inhibitors. As new compounds are developed and characterized, further comparative studies will be essential to continue advancing our understanding of GABAergic neurotransmission and its role in health and disease.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel, highly potent and in vivo active inhibitor of GABA transporter subtype 1 with anticonvulsant, anxiolytic, antidepressant and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 12. GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CI-966 Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of CI-966 hydrochloride, a selective inhibitor of the GABA transporter GAT-1. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties of this compound
A clear understanding of the substance's properties is fundamental to its safe handling and disposal. The quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Weight | 509.87 g/mol |
| Formula | C₂₃H₂₁F₆NO₃·HCl |
| Appearance | White solid |
| Purity | ≥98% |
| CAS Number | 110283-66-4 |
| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO |
| Storage | Desiccate at room temperature. Recommended long-term storage at -20°C. |
Experimental Protocols: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to prevent contamination and ensure the safety of laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Prevent the formation of dust during handling and disposal.
2. Waste Collection and Containment:
-
This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Use a container that is compatible with the chemical. The original manufacturer's container is often a suitable option.
-
For solid waste, carefully sweep or shovel the material into the waste container, minimizing dust generation.
-
Ensure the container is tightly closed to prevent any leakage or spillage.
3. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste generation and the name of the principal investigator or laboratory responsible.
-
Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected for disposal.
4. Disposal Arrangement:
-
Do not dispose of this compound down the drain or in regular trash.
-
The disposal of this chemical waste must be handled by a licensed and authorized waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling CI-966 Hydrochloride
This document provides immediate safety, handling, and disposal protocols for CI-966 hydrochloride, tailored for research scientists and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Respiratory | NIOSH-approved respirator | Required when handling the solid form to avoid dust inhalation. Use in a well-ventilated area or under a fume hood. |
| Hands | Compatible chemical-resistant gloves | Must be impermeable to the substance. Inspect gloves for integrity before each use. |
| Eyes | Safety goggles or glasses | Provide a complete seal around the eyes to protect against dust and splashes. |
| Body | Laboratory coat | Should be worn to prevent skin contact with the compound. |
Operational Procedures
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the designated work area.[2]
-
Ignition Sources: Keep the compound away from sources of ignition.[1]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Conditions: Store in a dry and well-ventilated place.[1]
-
Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is suitable.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container.
-
The label should include the chemical name: "this compound Waste".
Disposal Method:
-
Dispose of the chemical waste through a licensed and authorized waste management company.
-
It may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Always consult local and regional environmental regulations for specific disposal requirements.
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal: Dispose of the contained waste and cleaning materials as hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


